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  • Product: Trandolaprilat Monohydrate
  • CAS: 951393-55-8

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Trandolaprilat Monohydrate (CAS 951393-55-8)

Characterization, Pharmacodynamics, and Bioanalytical Quantification Executive Summary Trandolaprilat Monohydrate (CAS 951393-55-8) is the stable, crystalline hydrate form of trandolaprilat, the active dicarboxylic acid...

Author: BenchChem Technical Support Team. Date: February 2026

Characterization, Pharmacodynamics, and Bioanalytical Quantification

Executive Summary

Trandolaprilat Monohydrate (CAS 951393-55-8) is the stable, crystalline hydrate form of trandolaprilat, the active dicarboxylic acid metabolite of the prodrug trandolapril. While trandolapril is formulated for oral delivery to optimize bioavailability, it is pharmacologically inert until hydrolyzed by hepatic esterases into trandolaprilat.

This guide addresses the technical requirements for utilizing Trandolaprilat Monohydrate as a primary reference standard in drug development. It details the molecule's high-affinity binding kinetics to the Angiotensin-Converting Enzyme (ACE), its solid-state stability profile, and validated LC-MS/MS protocols for quantification in biological matrices.

Molecular Architecture & Solid-State Logic

The Prodrug-Metabolite Relationship

Trandolapril is a non-sulfhydryl prodrug containing an ethyl ester moiety.[1][2] Upon absorption, it undergoes rapid de-esterification to form trandolaprilat.

  • Trandolapril (Prodrug): Lipophilic, optimized for intestinal absorption.

  • Trandolaprilat (Active): Polar dicarboxylic acid, poor oral bioavailability if administered directly, but extremely potent at the target site.

The Monohydrate Advantage (CAS 951393-55-8)

The CAS number 951393-55-8 specifically denotes the monohydrate form. In analytical and solid-state chemistry, the distinction between the anhydrous and hydrate forms is critical.

  • Lattice Stability: The incorporation of a single water molecule into the crystal lattice stabilizes the dicarboxylic acid structure, preventing hygroscopicity issues common with amorphous dicarboxylic acids.

  • Standardization: For quantitative analysis (e.g., creating calibration curves), the monohydrate offers a consistent molecular weight (420.5 g/mol vs. ~402.5 g/mol for anhydrous), ensuring weighing accuracy during stock solution preparation.

Table 1: Physicochemical Profile

PropertySpecification
Chemical Name (2S,3aR,7aS)-1-[(2S)-2-[[(1S)-1-Carboxy-3-phenylpropyl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid monohydrate
Molecular Formula C₂₂H₃₀N₂O₅[1][2][3][4][5][6][7][8] · H₂O
Molecular Weight 420.49 g/mol (Monohydrate)
Solubility Soluble in methanol, DMSO; sparingly soluble in water.
pKa Values pKa1 ≈ 3.5 (Carboxyl), pKa2 ≈ 5.6 (Secondary Amine)
Lipophilicity High lipophilicity compared to other ACE inhibitors (enalaprilat), aiding tissue penetration.

Mechanism of Action: The ACE Cascade

Trandolaprilat acts as a competitive inhibitor of ACE (Kininase II). Its high potency stems from its ability to chelate the Zinc ion (


) located within the enzyme's active site.
Binding Kinetics

Unlike rapidly dissociating inhibitors (e.g., captopril), trandolaprilat exhibits slow dissociation kinetics .

  • Association: Rapid binding to the ACE active site.

  • Complex Stability: The hydrophobic phenylpropyl group anchors into the enzyme's S1 subsite, while the carboxylate groups coordinate with

    
    .
    
  • Dissociation: The half-life of the ACE-Trandolaprilat complex is prolonged, often exceeding 24 hours, which correlates with its sustained pharmacodynamic effect.

Signaling Pathway Visualization

The following diagram illustrates the interruption of the Renin-Angiotensin-Aldosterone System (RAAS) by trandolaprilat.[7]

RAAS_Pathway AngT Angiotensinogen (Liver) Ang1 Angiotensin I (Decapeptide) AngT->Ang1 Cleaved by Renin Renin Renin (Kidney) Renin->Ang1 Ang2 Angiotensin II (Octapeptide) Ang1->Ang2 Converted by ACE ACE ACE (Lung Endothelium) ACE->Ang2 AT1R AT1 Receptor Ang2->AT1R Binds Effects Vasoconstriction Aldosterone Secretion Sympathetic Activation AT1R->Effects Triggers Trand TRANDOLAPRILAT (Inhibitor) Trand->ACE High-Affinity Blockade (Zn2+ Chelation)

Figure 1: Mechanism of Action. Trandolaprilat inhibits the conversion of Angiotensin I to Angiotensin II by blocking the ACE active site.[2][7][9]

Bioanalytical Methodologies (LC-MS/MS)

Quantification of trandolaprilat in plasma requires high sensitivity due to its low circulating concentrations (pg/mL range). The following protocol utilizes Negative Mode Electrospray Ionization (ESI-), which is highly specific for dicarboxylic acids.

Chromatographic & Mass Spectrometry Conditions

System: HPLC coupled with Triple Quadrupole MS/MS. Column: C18 Reverse Phase (e.g., Hypersil Gold, 50 x 2.1 mm, 3-5 µm).

Table 2: MS/MS Acquisition Parameters (Negative Mode)

ParameterSettingRationale
Ionization ESI Negative (

)
Favors deprotonation of carboxyl groups

.
Precursor Ion (Q1) m/z 401.2Corresponds to Trandolaprilat

.
Product Ion (Q3) m/z 168.1Specific fragment characteristic of the core structure.
Internal Standard Ramiprilat or d3-TrandolaprilatStructural analog compensates for matrix effects.
Mobile Phase A 0.1% Formic Acid in WaterMaintains pH for consistent ionization.
Mobile Phase B AcetonitrileOrganic modifier for elution.
Flow Rate 0.3 - 0.5 mL/minOptimized for ESI desolvation.
Sample Extraction Workflow

Solid-Phase Extraction (SPE) is preferred over protein precipitation to remove phospholipids and maximize recovery.

Bioanalysis_Workflow cluster_SPE Solid Phase Extraction (Oasis HLB) Sample Plasma Sample (200 µL) IS Add Internal Standard (Ramiprilat) Sample->IS Pretreat Acidification (2% H3PO4) IS->Pretreat Cond Conditioning (MeOH -> Water) Pretreat->Cond Load Load Sample Cond->Load Wash Wash (5% MeOH) Load->Wash Elute Elution (ACN) Wash->Elute Evap Evaporation & Reconstitution Elute->Evap Inject LC-MS/MS Injection Evap->Inject

Figure 2: Bioanalytical Extraction Workflow. A robust SPE process ensures removal of plasma interferences.

Experimental Protocol: In Vitro Enzymatic Hydrolysis

To study the conversion of Trandolapril to Trandolaprilat without using animal models, the following in vitro assay using liver S9 fractions or purified esterases is recommended.

Reagents Preparation
  • Stock Solution: Dissolve Trandolapril (Prodrug) in DMSO to 10 mM.

  • Buffer: Phosphate Buffered Saline (PBS), pH 7.4.

  • Enzyme Source: Human Liver S9 fraction or Porcine Liver Esterase (PLE).

Assay Procedure
  • Incubation Mix: Combine 190 µL of PBS containing Liver S9 (1 mg protein/mL) in a microcentrifuge tube.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate reaction by adding 10 µL of Trandolapril stock (Final conc: 500 µM).

  • Time Course: Incubate at 37°C with shaking.

  • Sampling: At T=0, 15, 30, 60, and 120 minutes, remove 50 µL aliquots.

  • Quenching: Immediately add 150 µL of ice-cold Acetonitrile (containing Internal Standard) to stop the esterase activity.

  • Processing: Centrifuge at 10,000 x g for 10 minutes.

  • Analysis: Inject supernatant into the LC-MS/MS system configured for Trandolaprilat detection (as per Section 4).

Validation Criteria:

  • Mass Balance: The decrease in Trandolapril peak area should correlate with the molar appearance of Trandolaprilat.

  • Control: A "No Enzyme" control is required to rule out spontaneous chemical hydrolysis (which is slow at pH 7.4).

References

  • PubChem. (2024). Trandolaprilat | C22H30N2O5.[1] National Library of Medicine. [Link]

  • Gumieniczek, A., & Hopkała, H. (2006). Stability-indicating HPLC determination of trandolapril in bulk drug and pharmaceutical dosage forms. Journal of Liquid Chromatography & Related Technologies. [Link]

  • Pistos, C., et al. (2006). Quantification of trandolapril and its metabolite trandolaprilat in human plasma by liquid chromatography/tandem mass spectrometry using solid-phase extraction. Rapid Communications in Mass Spectrometry, 20(24), 3709-3716. [Link]

  • Conen, H., & Brunner, H. R. (1993). Pharmacologic profile of trandolapril, a new angiotensin-converting enzyme inhibitor. American Heart Journal, 126(1), 3-11. [Link]

Sources

Exploratory

An In-Depth Technical Guide to Trandolaprilat Monohydrate for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of trandolaprilat monohydrate, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor, trandolapril. It is intended for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of trandolaprilat monohydrate, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor, trandolapril. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of its chemical properties, pharmacological action, and analytical considerations.

Chemical Identity and Nomenclature

The systematic name for the active moiety, trandolaprilat, according to the International Union of Pure and Applied Chemistry (IUPAC) is (2S,3aR,7aS)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid .[1][2] The "monohydrate" designation indicates the presence of one molecule of water associated with each molecule of trandolaprilat in its crystalline form. This is denoted by appending "monohydrate" to the chemical name.

The chemical structure of trandolaprilat consists of a fused bicyclic system, octahydroindole-2-carboxylic acid, linked to an N-substituted dipeptide-like side chain. This intricate structure is crucial for its specific interaction with the angiotensin-converting enzyme.

Structural Elucidation and Stereochemistry

The stereochemistry of trandolaprilat is critical for its biological activity. The designated stereoisomer, with the (2S,3aR,7aS) configuration at the octahydroindole ring and (S) configurations at the chiral centers of the side chain, is the pharmacologically active form.

G cluster_key Key Moieties Octahydroindole Ring Octahydroindole Ring Dipeptide-like Side Chain Dipeptide-like Side Chain Carboxylic Acid Groups Carboxylic Acid Groups Dipeptide-like Side Chain->Carboxylic Acid Groups Trandolaprilat Trandolaprilat->Octahydroindole Ring Trandolaprilat->Dipeptide-like Side Chain

Core structural components of Trandolaprilat.

Physicochemical Properties

Trandolaprilat monohydrate's physical and chemical characteristics influence its behavior in biological systems and are critical for formulation development and analytical method design.

PropertyValueSource
Molecular FormulaC22H30N2O5 · H2O[1]
Molecular Weight420.50 g/mol (monohydrate)
AppearanceWhite to almost white powder[3]
Plasma Protein Binding65% to 94% (concentration-dependent)[4][5]
LogP~1.2
pKa~3.8 and ~5.6

Mechanism of Action: Angiotensin-Converting Enzyme (ACE) Inhibition

Trandolaprilat exerts its therapeutic effect by potently and specifically inhibiting the angiotensin-converting enzyme (ACE).[6] ACE is a key component of the renin-angiotensin-aldosterone system (RAAS), a critical regulator of blood pressure and cardiovascular homeostasis.

The Renin-Angiotensin-Aldosterone System (RAAS) Pathway

The RAAS cascade is initiated by the release of renin from the kidneys in response to stimuli such as low blood pressure or low sodium levels. Renin cleaves angiotensinogen to form the decapeptide angiotensin I. ACE then converts the inactive angiotensin I into the highly potent octapeptide, angiotensin II.

RAAS_Pathway Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone Secretion AngiotensinII->Aldosterone Trandolaprilat Trandolaprilat ACE ACE Trandolaprilat->ACE Inhibition

Inhibition of the RAAS pathway by Trandolaprilat.

Angiotensin II has several physiological effects that contribute to an increase in blood pressure:

  • Vasoconstriction: It is a powerful vasoconstrictor, directly narrowing blood vessels and increasing peripheral resistance.

  • Aldosterone Release: It stimulates the adrenal cortex to release aldosterone, which promotes sodium and water retention by the kidneys, thereby increasing blood volume.

  • Sympathetic Nervous System Activation: It enhances the release of norepinephrine from sympathetic nerve endings, further contributing to vasoconstriction and increased heart rate.

By inhibiting ACE, trandolaprilat prevents the formation of angiotensin II, leading to vasodilation, reduced aldosterone secretion, and a decrease in sympathetic nervous system activity. This results in a lowering of blood pressure.

Potency and Binding Affinity

Trandolaprilat exhibits a high affinity for ACE, which is reflected in its low IC50 value, the concentration required to inhibit 50% of the enzyme's activity.[6] The in-vitro IC50 value for trandolaprilat's inhibition of ACE is in the low nanomolar range, indicating its high potency.[7]

Pharmacokinetics and Pharmacodynamics

Trandolapril is a prodrug that is orally administered and subsequently hydrolyzed in the liver to its active diacid metabolite, trandolaprilat.[4][6] This biotransformation is essential for its pharmacological activity.

Absorption, Distribution, Metabolism, and Excretion (ADME)
  • Absorption: Following oral administration, trandolapril is rapidly absorbed.

  • Metabolism: The conversion of trandolapril to trandolaprilat is primarily mediated by esterases in the liver.

  • Distribution: Trandolaprilat is widely distributed in the body. Its binding to plasma proteins is concentration-dependent, ranging from 65% to 94%.[4][5]

  • Excretion: Trandolaprilat and its metabolites are eliminated from the body through both renal and fecal routes.

Pharmacokinetic ParameterValueSource
Time to Peak Plasma Concentration (Trandolaprilat)~6 hours[6]
Elimination Half-life (Trandolaprilat)~16-24 hours
Bioavailability (as Trandolaprilat)~70%[3]
Pharmacodynamics

The pharmacodynamic effects of trandolaprilat are directly related to its inhibition of ACE. A single dose of trandolapril can lead to a significant and sustained reduction in blood pressure over a 24-hour period.[6] The long half-life of trandolaprilat contributes to its suitability for once-daily dosing.

Synthesis and Biotransformation

The synthesis of trandolapril is a multi-step process that often involves the preparation of key chiral intermediates. One of the crucial building blocks is (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid.

Exemplary Synthetic Protocol: Synthesis of (2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic Acid

The following is a representative experimental protocol for a key step in the synthesis of a trandolapril precursor.

Step 1: Hydrogenation of (S)-Indoline-2-carboxylic acid [8]

  • A solution of (S)-indoline-2-carboxylic acid (3.0 g, 18.38 mmol) is prepared in 60 mL of acetic acid.

  • To this solution, 300 mg of platinum(IV) oxide (PtO2) is added as a catalyst.

  • The mixture is hydrogenated at 60°C for 24 hours.

  • After the reaction is complete, the catalyst is removed by filtration and washed with acetic acid.

  • The solvent is evaporated under reduced pressure to yield a residue.

  • The residue is crystallized from ethanol to afford pure (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid as a white solid.

Synthesis_Workflow Start (S)-Indoline-2-carboxylic acid Step1 Hydrogenation (PtO2, Acetic Acid, 60°C) Start->Step1 Intermediate (2S,3aR,7aS)-Octahydro- 1H-indole-2-carboxylic acid Step1->Intermediate Step2 Coupling with N-[1-(S)-ethoxycarbonyl-3- phenylpropyl]-L-alanine Intermediate->Step2 Trandolapril Trandolapril Step2->Trandolapril Step3 Hydrolysis Trandolapril->Step3 Trandolaprilat Trandolaprilat Step3->Trandolaprilat

Simplified synthetic workflow for Trandolaprilat.
Biotransformation of Trandolapril to Trandolaprilat

Once administered, the ester group of trandolapril is hydrolyzed by hepatic carboxylesterases to yield the active diacid, trandolaprilat. This metabolic activation is a critical step for the drug's efficacy.

Analytical Methodologies

Accurate and precise quantification of trandolaprilat in biological matrices and pharmaceutical formulations is essential for research, clinical monitoring, and quality control.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC coupled with ultraviolet (UV) or mass spectrometric (MS) detection is the most common analytical technique for the determination of trandolaprilat.

Exemplary HPLC-MS/MS Method:

  • Sample Preparation: Solid-phase extraction (SPE) is often employed to extract trandolaprilat from plasma samples.

  • Chromatographic Separation: A C18 column is typically used with an isocratic or gradient mobile phase consisting of an aqueous buffer (e.g., ammonium formate) and an organic modifier (e.g., acetonitrile or methanol).

  • Mass Spectrometric Detection: Electrospray ionization (ESI) in the negative ion mode is commonly used. The transition of the deprotonated molecule [M-H]⁻ to a specific product ion is monitored for quantification.

Clinical Significance and Therapeutic Applications

Trandolaprilat, through its precursor trandolapril, is clinically used for the management of hypertension. By lowering blood pressure, it reduces the risk of cardiovascular events such as heart attack and stroke. It may also be used in patients with heart failure or following a myocardial infarction to improve outcomes.

References

  • PubChem. Trandolapril. National Center for Biotechnology Information. [Link]

  • Google Patents. Synthetic method of (2s, 3aS, 7aS)-octahydro-1H-indole-2-carboxylic acid.
  • Longdom Publishing. Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Dete. [Link]

  • Zannad, F. (1994). Pharmacologic Profile of Trandolapril, a New Angiotensin-Converting Enzyme Inhibitor. Journal of Cardiovascular Pharmacology, 23 Suppl 4, S1-7.
  • Google Patents. Preparation method of N- [1- (S) -ethoxycarbonyl-3-phenylpropyl ] -L-alanine.
  • ResearchGate. Chemical structures of a Trandolapril, b Trandolaprilat, and c Verapamil. [Link]

  • Google Patents. Process for preparing N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine N-carboxyanhydride.
  • ResearchGate. Plasma concentrations of trandolapril (a) and trandolaprilat (b) over... [Link]

  • PubChem. Trandolaprilat. National Center for Biotechnology Information. [Link]

  • DailyMed. Label: TRANDOLAPRIL AND VERAPAMIL HYDROCHLORIDE tablet, film coated, extended release. [Link]

  • PubChem. Trandolaprilat. National Center for Biotechnology Information. [Link]

  • European Patent Office. ethoxycarbonyl-3-phenylpropyl/-L-alanyl-L-proline. [Link]

  • Drugs.com. Trandolapril: Package Insert / Prescribing Information / MOA. [Link]

  • European Patent Office. Process for the synthesis of (2S, 3aR, 7aS)octahydroindole-2-carboxylic acid and its conversion to trandolapril. [Link]

  • Lenfant, B., et al. (1994). Trandolapril: pharmacokinetics of single oral doses in healthy male volunteers. Journal of Cardiovascular Pharmacology, 23 Suppl 4, S38-43.
  • Materials Project. mp-1018165: PtC (Cubic, Fm-3m, 225). [Link]

  • Preprints.org. Molecular Structure of the Monohydrate Hydrochloride Salt of the Antimalarial Drug Chloroquine. [Link]

  • Brown, N. L., et al. (1988). Angiotensin-converting enzyme inhibition, anti-hypertensive activity and hemodynamic profile of trandolapril (RU 44570). European Journal of Pharmacology, 148(1), 79-91.
  • PrepChem.com. Synthesis of N-[1(S)-ethoxy-carbonyl-3-phenylpropyl]-L-alanine. [Link]

  • Cativiela, C., et al. (2010). Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid. Beilstein Journal of Organic Chemistry, 6, 92.
  • ResearchGate. Table 1 IC 50 values for the inhibition of ACE by compounds 1-13. [Link]

Sources

Foundational

An In-Depth Technical Guide to the Pharmacological Profile of Trandolaprilat

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the pharmacological properties of trandolaprilat, the active metabolite of the angiotensin-converting enzyme...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the pharmacological properties of trandolaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor, trandolapril. Moving beyond a simple recitation of facts, this document delves into the mechanistic underpinnings of its action, its pharmacokinetic and pharmacodynamic profiles, and its clinical implications, offering valuable insights for professionals in the field of drug discovery and development.

Introduction: The Significance of Trandolaprilat in Cardiovascular Therapeutics

Trandolapril is an ethyl ester prodrug that undergoes hepatic de-esterification to its active diacid metabolite, trandolaprilat.[1][2][3] This conversion is crucial, as trandolaprilat is approximately eight times more potent as an ACE inhibitor than its parent compound.[1][4] ACE inhibitors are a cornerstone in the management of cardiovascular diseases, and understanding the specific profile of trandolaprilat is essential for optimizing its therapeutic use and for the development of future cardiovascular agents.[5][6] Trandolaprilat's role extends to treating mild to moderate hypertension, improving survival after a myocardial infarction in patients with left ventricular dysfunction, and as an adjunctive therapy for congestive heart failure.[3][7][8]

Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)

Trandolaprilat exerts its therapeutic effects by competitively inhibiting the angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS).[9][10] ACE is a peptidyl dipeptidase that catalyzes the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II.[1][4] Angiotensin II mediates its effects by binding to its receptors, leading to vasoconstriction, and stimulating the adrenal cortex to secrete aldosterone, which in turn promotes sodium and water retention.[1][6]

By inhibiting ACE, trandolaprilat disrupts this cascade, leading to several key physiological effects:

  • Reduced Angiotensin II Formation: This is the primary mechanism, resulting in vasodilation and a subsequent decrease in blood pressure.[1][6][10]

  • Decreased Aldosterone Secretion: The reduction in angiotensin II leads to lower aldosterone levels, promoting natriuresis (sodium excretion) and diuresis (water excretion), which further contributes to blood pressure reduction.[1][10]

  • Increased Bradykinin Levels: ACE, also known as kininase II, is responsible for the degradation of bradykinin, a potent vasodilator.[1][11] Inhibition of ACE by trandolaprilat leads to an accumulation of bradykinin, which is thought to contribute to the therapeutic effects of the drug.[1][11]

The following diagram illustrates the role of trandolaprilat within the RAAS pathway.

RAAS_Pathway cluster_enzymes Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Aldosterone Aldosterone Angiotensin_II->Aldosterone Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Na_H2O_Retention Na+ & H2O Retention Aldosterone->Na_H2O_Retention Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Na_H2O_Retention->Increased_BP Renin Renin ACE ACE Trandolaprilat Trandolaprilat Trandolaprilat->ACE Inhibits

Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of trandolaprilat.

Pharmacokinetic Profile

The clinical efficacy and dosing regimen of a drug are intrinsically linked to its pharmacokinetic properties. Trandolaprilat exhibits a distinct profile characterized by its formation from a prodrug, extensive protein binding, and a long elimination half-life.

Absorption and Metabolism

Trandolapril itself has an absolute bioavailability of about 10%, while its active metabolite, trandolaprilat, reaches a bioavailability of approximately 70% following oral administration of the prodrug.[1] After oral intake under fasting conditions, peak plasma levels of trandolapril are observed at around one hour, whereas peak trandolaprilat concentrations are reached between 4 and 10 hours.[1][4] The conversion of trandolapril to trandolaprilat primarily occurs in the liver through the action of esterases.[2][3][11] While food can slow the absorption of trandolapril, it does not significantly impact the area under the curve (AUC) or maximum concentration (Cmax) of trandolaprilat.[1]

Distribution and Protein Binding

Trandolaprilat's distribution is influenced by its high lipophilicity, which is thought to enhance tissue penetration.[12] The protein binding of trandolaprilat is concentration-dependent, ranging from 65% at high concentrations (1000 ng/mL) to 94% at low concentrations (0.1 ng/mL), indicating that the binding sites can become saturated.[1][4] The volume of distribution for trandolapril is approximately 18 liters.[1][13]

Elimination and Half-Life

The elimination of trandolaprilat is complex, featuring a prolonged terminal elimination phase.[1][4] This is likely due to its tight binding to ACE in both plasma and tissues.[1][4] While the elimination half-life of the parent drug, trandolapril, is about 6 hours, the effective half-life of trandolaprilat at steady state is approximately 22.5 hours.[1][4] About one-third of trandolapril and its metabolites are excreted in the urine, with the remaining two-thirds eliminated in the feces.[9]

Table 1: Key Pharmacokinetic Parameters of Trandolapril and Trandolaprilat

ParameterTrandolaprilTrandolaprilatReference(s)
Absolute Bioavailability ~10%~70%[1]
Time to Peak Concentration (Tmax) ~1 hour4 - 10 hours[1][4]
Elimination Half-life ~6 hoursEffective: 22.5 hours[1][4]
Protein Binding ~80% (concentration-independent)65% - 94% (concentration-dependent)[1][4][9]
Primary Route of Elimination Hepatic metabolismRenal and fecal excretion[9]

Pharmacodynamic Profile

The pharmacodynamic effects of trandolaprilat are a direct consequence of its potent and sustained inhibition of ACE.

ACE Inhibition

A single 2 mg oral dose of trandolapril results in a 70% to 85% inhibition of plasma ACE activity at 4 hours.[1][4] This inhibition is sustained, with only about a 10% decline at 24 hours, and approximately half of the effect still present after 8 days.[1][4] Maximum ACE inhibition is achieved at a plasma trandolaprilat concentration of 2 ng/mL.[1][4] The high affinity and low dissociation rate of trandolaprilat from the ACE active site are key contributors to its prolonged duration of action.[12]

Hemodynamic Effects

The inhibition of ACE and the subsequent reduction in angiotensin II levels lead to a decrease in total peripheral resistance, a key factor in lowering blood pressure.[14] Trandolaprilat's long half-life ensures a consistent antihypertensive effect over a 24-hour period, making it suitable for once-daily dosing.[2][12]

Experimental Protocol: In Vitro Assessment of ACE Inhibition

To quantify the inhibitory potential of compounds like trandolaprilat, a robust in vitro assay is essential. The following protocol outlines a common spectrophotometric method.

Objective: To determine the in vitro ACE inhibitory activity of a test compound.

Principle: This assay is based on the spectrophotometric measurement of hippuric acid, which is formed from the substrate hippuryl-histidyl-leucine (HHL) by the enzymatic action of ACE.[15] The amount of hippuric acid produced is inversely proportional to the ACE inhibitory activity of the test compound.

Materials:

  • Angiotensin-Converting Enzyme (from rabbit lung)

  • Hippuryl-Histidyl-Leucine (HHL)

  • Borate buffer

  • Test compound (e.g., trandolaprilat)

  • Control inhibitor (e.g., captopril)

  • UV-Visible Spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of ACE in borate buffer.

    • Prepare a stock solution of HHL substrate in borate buffer.

    • Prepare serial dilutions of the test compound and control inhibitor in borate buffer.

  • Assay Protocol:

    • In separate microcentrifuge tubes, pre-incubate 20 µL of the test compound solution (or buffer for control) with 30 µL of the ACE solution for 10 minutes at 37°C.[15]

    • Initiate the enzymatic reaction by adding 50 µL of the HHL substrate solution to each tube.

    • Incubate the reaction mixture for 60 minutes at 37°C.[15]

    • Terminate the reaction by heating the tubes in a 95°C water bath for 10 minutes.[15]

  • Quantification of Hippuric Acid:

    • After termination, add appropriate reagents to develop a colorimetric signal proportional to the hippuric acid concentration.

    • Measure the absorbance of the resulting solution at 228 nm using a UV-Visible spectrophotometer.[15]

  • Data Analysis:

    • Calculate the percentage of ACE inhibition for each concentration of the test compound using the following formula:

      • % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • Determine the IC50 value (the concentration of the inhibitor required to inhibit 50% of the ACE activity) by plotting the percentage inhibition against the logarithm of the inhibitor concentration.

The following diagram outlines the experimental workflow for the in vitro ACE inhibition assay.

ACE_Inhibition_Workflow Start Start Prepare_Reagents Prepare Reagents (ACE, HHL, Buffers, Test Compound) Start->Prepare_Reagents Pre_incubation Pre-incubation (ACE + Test Compound) 10 min at 37°C Prepare_Reagents->Pre_incubation Reaction_Initiation Initiate Reaction (Add HHL Substrate) Pre_incubation->Reaction_Initiation Incubation Incubation 60 min at 37°C Reaction_Initiation->Incubation Reaction_Termination Terminate Reaction 95°C for 10 min Incubation->Reaction_Termination Quantification Quantify Hippuric Acid (Spectrophotometry at 228 nm) Reaction_Termination->Quantification Data_Analysis Data Analysis (Calculate % Inhibition and IC50) Quantification->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the in vitro determination of ACE inhibitory activity.

Clinical Efficacy and Safety Profile

Trandolapril has demonstrated efficacy in the treatment of mild to moderate hypertension, with doses of 2 to 4 mg once daily effectively controlling blood pressure for at least 24 hours.[2] Clinical trials have shown its antihypertensive efficacy to be comparable to other established agents such as atenolol, enalapril, and lisinopril.[2]

The safety profile of trandolapril is similar to that of other ACE inhibitors.[2][5] The most common adverse effects are generally mild and transient.

Table 2: Common and Serious Adverse Effects of Trandolapril

Adverse Effect CategoryExamplesReference(s)
Common Cough, dizziness, headache, asthenia, diarrhea[5][8][16]
Serious (Less Common) Angioedema, hypotension, hyperkalemia, renal impairment, neutropenia, liver damage[7][16][17][18]

Drug Interactions

A thorough understanding of potential drug interactions is critical for the safe and effective use of any therapeutic agent.

  • Diuretics: Concomitant use with diuretics may lead to an excessive reduction in blood pressure.[9]

  • Potassium-Sparing Diuretics and Potassium Supplements: The risk of hyperkalemia is increased when trandolapril is co-administered with agents that increase serum potassium.[9][16]

  • Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): NSAIDs may attenuate the antihypertensive effect of ACE inhibitors, including trandolapril.[4][13]

  • Lithium: Co-administration can lead to increased serum lithium levels and a higher risk of lithium toxicity.[6][9]

  • mTOR Inhibitors (e.g., sirolimus, everolimus): The risk of angioedema may be increased with concomitant use.[8]

Conclusion

Trandolaprilat, the active metabolite of trandolapril, is a potent and long-acting ACE inhibitor with a well-established pharmacological profile. Its high affinity for ACE and prolonged duration of action allow for effective once-daily dosing in the management of hypertension and other cardiovascular conditions. A comprehensive understanding of its mechanism of action, pharmacokinetics, pharmacodynamics, and potential for drug interactions is essential for researchers and clinicians working to advance cardiovascular therapeutics. The methodologies outlined in this guide provide a framework for the continued investigation and development of novel cardiovascular drugs.

References

  • Trandolapril: Package Insert / Prescribing Information / MOA. (2025, November 20). In Drugs.com. Retrieved from [Link]

  • Product Monograph for Trandolapril. (2012, April 30). Retrieved from [Link]

  • Wiseman, L. R., & McTavish, D. (1994). Trandolapril. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in essential hypertension. Drugs, 48(1), 71–90. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Trandolapril. PubChem. Retrieved from [Link]

  • MAVIK (trandolapril) Label. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]

  • Danielson, B., Quérin, S., Adam, H., Brouard, R., Lenfant, B., & Strauch, G. (1994). Pharmacokinetics and pharmacodynamics of trandolapril after repeated administration of 2 mg to patients with chronic renal failure and healthy control subjects. Journal of Cardiovascular Pharmacology, 23 Suppl 4, S50–S59. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Trandolaprilat. PubChem. Retrieved from [Link]

  • Trandolapril: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. (n.d.). In WebMD. Retrieved from [Link]

  • Peters, D. C., Noble, S., & Plosker, G. L. (1998). Trandolapril. An update of its pharmacology and therapeutic use in cardiovascular disorders. Drugs, 56(5), 871–893. Retrieved from [Link]

  • Zannad, F. (1994). Pharmacologic profile of trandolapril, a new angiotensin-converting enzyme inhibitor. Journal of Cardiovascular Pharmacology, 23 Suppl 4, S1–S7. Retrieved from [Link]

  • Trandolapril. (n.d.). In Wikipedia. Retrieved from [Link]

  • Trandolapril | Drug Information, Uses, Side Effects, Chemistry. (n.d.). In PharmaCompass. Retrieved from [Link]

  • What is Trandolapril used for? (2024, June 14). In Patsnap Synapse. Retrieved from [Link]

  • Trandolapril – Application in Therapy and Current Clinical Research. (n.d.). In Clinicaltrials.eu. Retrieved from [Link]

  • Wiseman, L. R., & McTavish, D. (1994). Trandolapril. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in essential hypertension. In Semantic Scholar. Retrieved from [Link]

  • Trandolapril: Side Effects, Uses, Dosage, Interactions, Warnings. (2023, June 29). In RxList. Retrieved from [Link]

  • MAVIK® (trandolapril tablets). (2012, July 26). U.S. Food and Drug Administration. Retrieved from [Link]

  • What are the side effects of Trandolapril? (2024, July 12). In Patsnap Synapse. Retrieved from [Link]

  • Trandolapril: BP Uses, Side Effects & Dosage. (n.d.). In MedicineNet. Retrieved from [Link]

  • Peters, D. C., Noble, S., & Plosker, G. L. (1998). Trandolapril. An update of its pharmacology and therapeutic use in cardiovascular disorders. In Semantic Scholar. Retrieved from [Link]

  • Trandolapril (oral route) - Side effects & dosage. (n.d.). In Mayo Clinic. Retrieved from [Link]

  • Trandolapril Metabolism Pathway. (n.d.). In SMPDB. Retrieved from [Link]

  • Bakris, G. L. (2002). Trandolapril: a newer angiotensin-converting enzyme inhibitor. Clinical Therapeutics, 24(10), 1553–1572. Retrieved from [Link]

  • Lenfant, B., Mouren, M., Bryce, T., De Lauture, D., & Strauch, G. (1994). Trandolapril: pharmacokinetics of single oral doses in healthy male volunteers. Journal of Cardiovascular Pharmacology, 23 Suppl 4, S38–S43. Retrieved from [Link]

  • M, J., K, P., A, S., & et al. (2020). Molecular basis of domain-specific angiotensin I-converting enzyme inhibition by the antihypertensive drugs enalaprilat, ramiprilat, trandolaprilat, quinaprilat and perindoprilat. FEBS Journal. Retrieved from [Link]

  • TRANDOLAPRIL profile page. (n.d.). In Open Targets Platform. Retrieved from [Link]

  • Zannad, F. (1995). Trandolapril. How does it differ from other angiotensin converting enzyme inhibitors? Drugs, 50 Suppl 1, 28–35. Retrieved from [Link]

  • Cazaubon, C., Goujet, M. A., Barthelemy, C., & Fenard, S. (1990). Compared properties of trandolapril, enalapril, and their diacid metabolites. American Journal of Hypertension, 3(11 Pt 2), 14S–18S. Retrieved from [Link]

  • Van-Eps, R., & Vanhoutte, P. M. (1990). Angiotensin-converting enzyme inhibition, anti-hypertensive activity and hemodynamic profile of trandolapril (RU 44570). Journal of Pharmacology and Experimental Therapeutics, 255(3), 1134–1142. Retrieved from [Link]

  • What is the simple protocol or method to determine ACE inhibitory activity of peptides? (2019, February 8). In ResearchGate. Retrieved from [Link]

  • ACE Inhibition Assay. (n.d.). In OneLab - Andrew Alliance. Retrieved from [Link]

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Exploratory

Technical Guide: Trandolaprilat Monohydrate – Physicochemical Profiling & Bioanalytical Protocols

[1] Executive Summary Trandolaprilat (the active diacid metabolite of the prodrug Trandolapril) represents a critical analyte in cardiovascular drug development due to its high potency, lipophilicity, and unique binding...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Trandolaprilat (the active diacid metabolite of the prodrug Trandolapril) represents a critical analyte in cardiovascular drug development due to its high potency, lipophilicity, and unique binding kinetics to the Angiotensin-Converting Enzyme (ACE).[1] While Trandolapril is the dosed agent, Trandolaprilat Monohydrate is frequently the stable crystalline form utilized as a primary reference standard in bioanalytical assays and structural studies.

This technical guide provides a rigorous examination of Trandolaprilat Monohydrate, moving beyond basic pharmacology to cover solid-state characteristics, validated quantification protocols (LC-MS/MS), and the mechanistic causality behind its prolonged pharmacodynamic effect.[2][3]

Part 1: Molecular Architecture & Physicochemical Properties

The Monohydrate Form

Trandolaprilat exists chemically as a dicarboxylic acid.[4] In its solid state, particularly for analytical reference standards, it is often isolated as a monohydrate (


).[2][3] The inclusion of a water molecule in the crystal lattice is essential for stabilizing the zwitterionic character of the diacid, preventing hygroscopicity issues common with amorphous forms.
  • Chemical Name: (2S,3aR,7aS)-1-[(2S)-2-{[(1S)-1-carboxy-3-phenylpropyl]amino}propanoyl]octahydro-1H-indole-2-carboxylic acid monohydrate.[2][3]

  • Key Structural Features:

    • Octahydroindole Ring: Confers high lipophilicity compared to other ACE inhibitors (e.g., enalaprilat), facilitating tissue penetration.[2][3]

    • Diacid Functionality: The active moiety responsible for chelating the Zinc ion (

      
      ) at the ACE active site.
      
Solubility & Lipophilicity Profile

Unlike hydrophilic ACE inhibitors (e.g., lisinopril), Trandolaprilat exhibits significant lipophilicity.[2][3] This property dictates the choice of solvents in bioanalytical extraction.

ParameterValue / CharacteristicImplication for Protocol
Log P ~1.1 (Octanol/Water)Requires organic modification in SPE wash steps to prevent premature elution.[2][3]
pKa values pKa1 ~3.5 (COOH), pKa2 ~5.6 (NH)Zwitterionic at physiological pH.[2][3] Acidic mobile phases are required to protonate carboxylic groups for retention on C18 columns.[2][3]
Solubility Soluble in Methanol, DMSO; Sparingly soluble in water.[2][3]Stock solutions must be prepared in MeOH or DMSO; aqueous dilution requires careful pH control.[2][3]

Part 2: Pharmacological Mechanism & Kinetics[3][5][6]

High-Affinity ACE Inhibition

Trandolaprilat is approximately 8 times more potent than its parent prodrug.[2][3] Its efficacy is driven by a slow dissociation rate from the ACE complex, a phenomenon known as "tight binding."

Mechanism of Action:

  • Binding: Trandolaprilat competes with Angiotensin I for the active site of ACE.[2]

  • Chelation: The carboxylate groups coordinate with the catalytic Zinc ion (

    
    ).[2][3]
    
  • Stabilization: The hydrophobic phenylpropyl group interacts with the S1 subsite of the enzyme, while the octahydroindole ring fits into the S2' subsite.

Visualization: Metabolic & Pharmacodynamic Pathway

The following diagram illustrates the conversion of the prodrug and the subsequent high-affinity binding of the metabolite.

Trandolapril_Pathway Trandolapril Trandolapril (Prodrug) Liver Hepatic Esterases (De-esterification) Trandolapril->Liver Oral Absorption Trandolaprilat Trandolaprilat (Active Diacid) Liver->Trandolaprilat Hydrolysis Complex ACE-Inhibitor Complex (Inactive) Trandolaprilat->Complex High Affinity Binding (Slow Dissociation) ACE_Free ACE Enzyme (Active) ACE_Free->Complex + Trandolaprilat AngII Angiotensin II (Vasoconstriction) ACE_Free->AngII Catalysis (Blocked)

Figure 1: Metabolic activation of Trandolapril to Trandolaprilat and the subsequent competitive inhibition of the ACE enzyme.[2][3]

Part 3: Bioanalytical Methodology (LC-MS/MS)

Core Directive: To accurately quantify Trandolaprilat in biological matrices (plasma/serum), researchers must overcome the interference from the prodrug and endogenous matrix effects. The following protocol is a synthesized standard based on validated industry methods.

Experimental Protocol: Solid Phase Extraction (SPE)

Objective: Isolate Trandolaprilat from human plasma while removing proteins and phospholipids.[2][3]

Materials:

  • Cartridge: Oasis HLB (Hydrophilic-Lipophilic Balance) or equivalent polymeric strong cation exchange (MCX) if aiming for high specificity.[2][3]

  • Internal Standard (IS): Ramipril or Trandolaprilat-d3.[2][3]

Step-by-Step Workflow:

  • Pre-treatment: Aliquot 200 µL human plasma.[2][3] Add 20 µL Internal Standard working solution.[2][3] Acidify with 200 µL 1% Formic Acid (aq) to disrupt protein binding and ionize the basic amine.[2]

  • Conditioning: Condition SPE cartridge with 1 mL Methanol followed by 1 mL Water.[2][3]

  • Loading: Load the pre-treated plasma sample onto the cartridge. Apply low vacuum.[2][3]

  • Washing:

    • Wash 1:[2][3] 1 mL 2% Formic Acid in Water (removes proteins/salts).[2][3]

    • Wash 2:[3] 1 mL 5% Methanol in Water (removes hydrophilic interferences without eluting the lipophilic Trandolaprilat).[2][3]

  • Elution: Elute with 1 mL Methanol (or Acetonitrile).

  • Reconstitution: Evaporate eluate under Nitrogen stream at 40°C. Reconstitute in 150 µL Mobile Phase.

LC-MS/MS Parameters

System: Triple Quadrupole Mass Spectrometer (e.g., AB Sciex API 4000/5000 or equivalent).

ParameterSetting / ValueRationale
Column C18 (e.g., 50 x 2.1 mm, 3-5 µm)Standard reverse-phase retention for lipophilic drugs.[2][3]
Mobile Phase A 0.1% Formic Acid in WaterProton source for positive mode ionization.[2]
Mobile Phase B AcetonitrileStrong organic solvent for elution.[2][3]
Flow Rate 0.3 - 0.5 mL/minCompatible with ESI source.[2][3]
Ionization ESI Positive Mode (+ve)Protonation of the secondary amine.[2]
MRM Transition 401.2

168.1
(Quantifier)
Specific fragmentation of the Trandolaprilat parent ion.[2]
Visualization: Analytical Workflow Logic

Bioanalysis_Workflow Sample Plasma Sample (Trandolapril + Trandolaprilat) Acidify Acidification (1% Formic Acid) Sample->Acidify Disrupt Binding SPE Solid Phase Extraction (Oasis HLB) Acidify->SPE Load LC LC Separation (C18 Column) SPE->LC Eluate (MeOH) MS MS/MS Detection (MRM 401->168) LC->MS Retention Time Data Quantification (ng/mL) MS->Data Peak Area Ratio

Figure 2: Step-by-step bioanalytical workflow for the quantification of Trandolaprilat.

Part 4: Clinical Pharmacokinetics & Stability

Pharmacokinetic Profile

Trandolaprilat displays a multiphasic elimination profile.[2][3][5][6]

  • Absorption: Rapid conversion from Trandolapril (Prodrug).[2][3]

  • Peak Plasma Time (

    
    ):  4–10 hours (post-dosing of prodrug).[3][5]
    
  • Effective Half-life: ~22.5 hours.[2][3][5]

  • Terminal Half-life: Can exceed 100 hours.[2][3]

    • Expert Insight: This prolonged terminal phase represents the slow dissociation of Trandolaprilat from tissue ACE, not necessarily the clearance of free drug from plasma. This distinction is vital when modeling accumulation.

Stability Considerations

When handling Trandolaprilat Monohydrate reference standards:

  • Hygroscopicity: The monohydrate is relatively stable but should be stored in a desiccator at -20°C.[2][3]

  • Solution Stability: Aqueous solutions are prone to degradation (cyclization or hydrolysis) if not pH buffered.[2][3] Reconstituted samples for LC-MS should be kept at 4°C in the autosampler and analyzed within 24 hours.[2][3]

References

  • National Center for Biotechnology Information. (2025).[2][3] PubChem Compound Summary for CID 5464097, Trandolaprilat. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2008).[2][3] Mavik (Trandolapril) Prescribing Information. Retrieved from [Link][2][3]

  • Tan, Z. R., et al. (2006).[2][3] Quantification of trandolapril and its metabolite trandolaprilat in human plasma by liquid chromatography/tandem mass spectrometry using solid-phase extraction. Journal of Chromatography B. Retrieved from [Link]

  • Wishart, D. S., et al. (2018).[2][3] DrugBank: Trandolaprilat (DB00519).[2][3] Retrieved from [Link][2][3]

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling of Trandolaprilat Monohydrate

The following technical guide details the physicochemical properties of Trandolaprilat Monohydrate. This document is structured for researchers and formulation scientists, focusing on the critical material attributes (CM...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties of Trandolaprilat Monohydrate. This document is structured for researchers and formulation scientists, focusing on the critical material attributes (CMAs) that influence drug development.

Executive Summary

Trandolaprilat (RU 44403) is the active dicarboxylic acid metabolite of the prodrug Trandolapril.[1] It functions as a potent, non-sulfhydryl Angiotensin-Converting Enzyme (ACE) inhibitor. While Trandolapril is formulated as an ethyl ester to enhance oral bioavailability, Trandolaprilat is the pharmacologically active species responsible for binding to the zinc ion at the ACE active site.

This guide focuses on Trandolaprilat Monohydrate , the stable crystalline form often used as a primary reference standard and in pharmacokinetic studies. Its physicochemical profile is dominated by its zwitterionic nature, hydration state, and susceptibility to intramolecular cyclization.

Molecular Architecture & Solid-State Characterization

Chemical Identity[2][3][4]
  • IUPAC Name: (2S,3aR,7aS)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid monohydrate.[1]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 420.5 g/mol (Monohydrate) vs. 402.5 g/mol (Anhydrous).

  • Stereochemistry: The molecule possesses five chiral centers. The active isomer is the all-S configuration (with the bridgehead hydrogens in cis relationship).

Crystal Structure and Hydration

Trandolaprilat crystallizes as a monohydrate , incorporating one molecule of water into the crystal lattice per drug molecule. This hydration is stoichiometric and stabilizes the zwitterionic lattice structure.

  • Lattice Stability: The water molecule bridges the carboxylate and ammonium moieties via hydrogen bonding, creating a robust "ionic zipper" typical of zwitterionic peptide-like drugs.

  • Hygroscopicity: Unlike the highly lipophilic prodrug Trandolapril, Trandolaprilat monohydrate is moderately hygroscopic due to its polar surface area (PSA ~116 Ų).

Thermal Analysis Profile (DSC/TGA)

Thermal characterization typically reveals a two-stage event distinct from the anhydrous prodrug.

ParameterApproximate ValueInterpretation
Dehydration Onset 90°C – 110°CEndothermic event corresponding to the loss of lattice water (approx. 4.3% w/w loss).
Melting Point > 200°C (Decomp.)[2]High melting point characteristic of zwitterionic crystals (salt-like lattice energy). Often accompanied by browning/decomposition.
Glass Transition (Tg) ~60°C (Amorphous)If lyophilized or spray-dried, the amorphous form shows a lower Tg, indicating higher molecular mobility and instability.

Solution-State Chemistry

Ionization and pKa Profile

Trandolaprilat is an amphoteric molecule (ampholyte) existing as a zwitterion over the physiological pH range. It possesses three ionizable groups:

  • Strong Carboxylic Acid (Indole ring): pKa₁ ≈ 3.0

  • Weak Carboxylic Acid (Alkyl chain): pKa₂ ≈ 5.5

  • Secondary Amine: pKa₃ ≈ 8.5 – 9.0

DOT Diagram: pH-Dependent Ionization Equilibrium The following diagram illustrates the species distribution across the pH scale.

Ionization Figure 1: Ionization states of Trandolaprilat vs. pH. Cation Cationic Species (pH < 3) Soluble Zwitterion Zwitterionic Species (pH 3 - 5.5) Isoelectric Precipitate Cation->Zwitterion pKa1 ~3.0 (-COOH Deprotonation) Anion1 Mono-Anion (pH 5.5 - 8.5) Soluble Zwitterion->Anion1 pKa2 ~5.5 (-COOH Deprotonation) Anion2 Di-Anion (pH > 9) Highly Soluble Anion1->Anion2 pKa3 ~8.8 (-NH2+ Deprotonation)

Solubility Profile

The solubility of Trandolaprilat follows a U-shaped curve characteristic of amino acids:

  • pH 1.2 (Gastric): High solubility (Cationic form).

  • pH 4.0 – 5.5: Minimum solubility (Isoelectric region). The zwitterion has a net charge of zero, maximizing crystal lattice energy and minimizing aqueous solvation.

  • pH 6.8 – 7.4: Increasing solubility as the molecule transitions to the mono-anionic and di-anionic forms.

Lipophilicity
  • LogP (Octanol/Water): ~2.56.

  • LogD (pH 7.4): Significantly lower than LogP due to ionization.

  • Implication: Trandolaprilat is less permeable than Trandolapril (LogP ~3.5), explaining why the ester prodrug is required for oral dosing.

Stability & Degradation Pathways

The primary degradation pathway for Trandolaprilat is intramolecular cyclization , a reaction common to ACE inhibitors containing a proline-like moiety (e.g., Enalaprilat, Lisinopril).

Diketopiperazine (DKP) Formation

Under thermal stress or acidic conditions, the secondary amine nucleophilically attacks the adjacent amide carbonyl (from the alanine residue), leading to the formation of a six-membered diketopiperazine ring. This reaction results in the loss of water and pharmacological activity.

DOT Diagram: Degradation Mechanism

Degradation Figure 2: Primary degradation pathway to Diketopiperazine. Trandolaprilat Trandolaprilat (Active Diacid) Intermediate Tetrahedral Intermediate (Intramolecular Attack) Trandolaprilat->Intermediate Heat / Acid DKP Diketopiperazine Derivative (Inactive Impurity) Intermediate->DKP Cyclization Water H2O Intermediate->Water Elimination

Stability Protocol Recommendations
  • Solid State: Store at -20°C. The monohydrate is stable at room temperature if protected from humidity, but elevated temperatures accelerate DKP formation.

  • Solution State: Aqueous solutions are most stable at pH 6.0–7.0. Avoid prolonged exposure to pH < 3 (cyclization risk) or pH > 10 (potential oxidation).

Analytical Methodologies

To accurately quantify Trandolaprilat Monohydrate and separate it from the prodrug and DKP impurities, a validated HPLC method is required.

High-Performance Liquid Chromatography (HPLC)

Because Trandolaprilat is amphoteric, pH control of the mobile phase is critical to suppress ionization of the carboxylic acids and prevent peak tailing.

ParameterRecommended ConditionRationale
Column C18 (L1) End-capped, 150 x 4.6 mm, 3-5 µmEnd-capping reduces interaction with residual silanols which bind the amine.
Mobile Phase A Phosphate Buffer (pH 2.0 – 3.0) + 0.1% TEALow pH suppresses carboxylic acid ionization (keeping them neutral/hydrophobic) for retention. TEA masks silanols.
Mobile Phase B AcetonitrileOrganic modifier for elution.
Gradient 10% B to 60% B over 20 minsTrandolaprilat elutes early (polar); Trandolapril (prodrug) elutes late.
Detection UV at 210-215 nmPeptide bonds absorb strongly here; aromatic ring provides specificity.
Analytical Workflow Diagram

Workflow Figure 3: Standard Analytical Workflow for Purity Assessment. Sample Sample Preparation (Dissolve in Mobile Phase) Separation HPLC Separation (C18, pH 3.0) Sample->Separation Injection Detection UV Detection (210 nm) Separation->Detection Elution Order: 1. DKP 2. Trandolaprilat 3. Trandolapril Data Data Analysis (Area Normalization) Detection->Data

References

  • PubChem. (2025).[1][3] Trandolaprilat - Compound Summary. National Center for Biotechnology Information. Available at: [Link]

  • Gumieniczek, A., & Hopkała, H. (2015).[1] Stability-indicating HPLC method for determination of Trandolapril in bulk drug and pharmaceutical dosage forms. International Journal of Analytical Chemistry.

  • Stanisz, B. (2013). Kinetics and Mechanism of Degradation of Trandolapril. Acta Poloniae Pharmaceutica - Drug Research.
  • ChemSrc. (2024). Trandolaprilate Hydrate Physicochemical Properties. Available at: [Link]

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Formulation of Trandolaprilat Monohydrate for Preclinical Research

Introduction Trandolaprilat is the active diacid metabolite of the prodrug trandolapril, a potent, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor.[1][2] Its mechanism of action involves blocking the convers...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Trandolaprilat is the active diacid metabolite of the prodrug trandolapril, a potent, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor.[1][2] Its mechanism of action involves blocking the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, a key process in the renin-angiotensin-aldosterone system (RAAS).[3][4] This activity makes trandolaprilat a critical tool for cardiovascular research, particularly in studies of hypertension, heart failure, and renal disease.

However, the therapeutic potential and research utility of trandolaprilat are constrained by its physicochemical properties. Described as highly lipophilic and practically insoluble in water, formulating trandolaprilat monohydrate into biologically compatible and stable preparations for research use presents a significant challenge.[5][6][7] Simple dissolution in aqueous buffers is often not feasible, leading to issues with bioavailability, dose accuracy, and experimental reproducibility.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to formulate trandolaprilat monohydrate for both in vitro and in vivo preclinical research. It moves beyond simple recipes to explain the causal relationships between the molecule's properties and the appropriate formulation strategies, ensuring scientific integrity and experimental success.

Physicochemical Characterization & Formulation Implications

A thorough understanding of trandolaprilat's properties is the foundation of a rational formulation design. These characteristics dictate the choice of solvents, excipients, and preparation methods.

Table 1: Key Physicochemical Properties of Trandolaprilat

PropertyValueImplication for FormulationSource(s)
Molecular Weight 402.48 g/mol (anhydrous)Essential for calculating molar concentrations for stock and working solutions.[1][6]
Form White to off-white solidThe monohydrate form should be accounted for in weight calculations if high precision is required.[6]
Aqueous Solubility ~13.33 mg/mL (requires sonication)Poor solubility necessitates enabling formulation techniques. Direct dissolution in neutral buffers is difficult.[6]
Organic Solvent Solubility DMSO: ~125 mg/mLEthanol, DMF: SolubleHigh solubility in specific organic solvents allows for the preparation of concentrated stock solutions.[6][8]
Lipophilicity HighContributes to poor aqueous solubility but may improve tissue penetration.[6][7][6][7]
Chemical Structure Contains two carboxylic acid groupsThe presence of ionizable groups means solubility is highly pH-dependent. Can be converted to a more soluble salt form at higher pH.[1]
Stability Stable as powder at -20°C for years. In solvent, stable for months at -80°C. Aqueous solutions of the parent drug (Trandolapril) are not recommended for storage >1 day.Stock solutions should be stored frozen. Final aqueous working solutions should be prepared fresh daily to avoid degradation (e.g., hydrolysis, cyclization) common to ACE inhibitors.[6][8][9][10][6][8][9][10]

The central challenge is overcoming the high lipophilicity and poor aqueous solubility. The two primary strategies for research-scale formulations are leveraging high organic solvent solubility to create a co-solvent system or exploiting the acidic functional groups to achieve pH-dependent dissolution.

Start Start: Formulate Trandolaprilat Monohydrate Exp_Type Type of Experiment? Start->Exp_Type InVitro In Vitro (e.g., cell culture, enzyme assay) Exp_Type->InVitro In Vitro InVivo In Vivo (e.g., oral gavage, IV) Exp_Type->InVivo In Vivo Solvent_Tol System Tolerates Organic Solvent? InVitro->Solvent_Tol IV_Check IV Administration? InVivo->IV_Check Cosolvent Strategy 1: Co-Solvent Formulation (DMSO Stock) Solvent_Tol->Cosolvent Yes (Final DMSO <0.5%) pH_Adjust Strategy 2: pH-Adjusted Aqueous Solution Solvent_Tol->pH_Adjust No IV_Check->pH_Adjust Yes (Requires sterile filtration & isotonicity adjustment) Oral_Gavage Oral Gavage IV_Check->Oral_Gavage No Oral_Gavage->Cosolvent Oral_Gavage->pH_Adjust

Caption: Decision workflow for selecting the appropriate formulation strategy.

Formulation Protocols for Research Applications

The following protocols provide step-by-step methodologies. The cornerstone of trustworthy research is consistency; therefore, every formulation should be treated as a self-validating system, incorporating the quality control checks outlined in Section 3.

Protocol 1: Co-Solvent System using DMSO

Causality & Rationale: This is the most common and straightforward method for in vitro studies and can be adapted for in vivo use. Dimethyl sulfoxide (DMSO) is a powerful aprotic solvent that can dissolve trandolaprilat at high concentrations.[6] The resulting stock solution can then be diluted into aqueous media. The critical principle is to ensure the final concentration of DMSO in the experiment is insignificant, as it can have physiological effects and cause cytotoxicity at higher concentrations (typically >0.5% v/v in cell culture).[8]

A. Preparation of a 25 mg/mL (62.1 mM) Master Stock Solution

  • Weighing: Accurately weigh 10 mg of trandolaprilat monohydrate powder in a sterile microcentrifuge tube or glass vial.

  • Solvent Addition: Add 400 µL of high-purity, anhydrous DMSO.

  • Dissolution: Vortex thoroughly for 1-2 minutes. If needed, use an ultrasonic bath for 5-10 minutes to ensure complete dissolution.[6] The solution should be clear and free of particulates.

  • Storage: Aliquot into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month or -80°C for up to six months.[6][9]

B. Preparation of an Aqueous Working Solution for In Vitro Assays

  • Calculation: Determine the required volume of the DMSO master stock for your final experimental concentration. Example: To make 1 mL of a 10 µM working solution from a 62.1 mM stock, you would need (10 µM * 1 mL) / 62.1 mM = ~0.161 µL.

  • Serial Dilution: Direct dilution of such a small volume is inaccurate. Perform a serial dilution.

    • Step 1 (Intermediate Stock): Dilute the 25 mg/mL master stock 1:100 in DMSO to create a 250 µg/mL intermediate stock.

    • Step 2 (Final Dilution): Add the required volume of the intermediate stock to your final aqueous medium (e.g., cell culture media, phosphate-buffered saline). Ensure the final DMSO concentration is below 0.5%.

  • Mixing & Use: Vortex the final working solution gently. Prepare this solution fresh immediately before use, as the stability of trandolaprilat in aqueous media is limited.[8]

proc proc qc qc output output storage storage weigh Weigh Trandolaprilat Monohydrate Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve check1 Visually Clear? dissolve->check1 check1->dissolve No stock Master Stock (e.g., 25 mg/mL) check1->stock Yes store Aliquot & Store (-20°C or -80°C) stock->store dilute Serially Dilute Stock into Aqueous Buffer stock->dilute check2 Final DMSO < 0.5%? dilute->check2 final Final Working Solution check2->final Yes

Caption: Protocol workflow for preparing a co-solvent based formulation.

Protocol 2: pH-Adjusted Aqueous Solution

Causality & Rationale: This method is ideal for in vivo studies, especially intravenous administration, where organic solvents are undesirable. Trandolaprilat is a diacid; by reacting it with a base (e.g., NaOH), we deprotonate the carboxylic acid groups to form a highly water-soluble sodium salt in situ. The pH can then be carefully adjusted to a physiologically compatible range (typically pH 7.0-7.4).

A. Preparation of a 1 mg/mL Aqueous Formulation

  • Weighing: Accurately weigh 5 mg of trandolaprilat monohydrate into a sterile glass vial.

  • Initial Solubilization: Add ~4 mL of sterile Water for Injection (WFI) or 0.9% saline. The compound will likely not dissolve and will form a suspension.

  • Basification: While stirring, add 1N NaOH dropwise until the solution becomes completely clear. This indicates the formation of the soluble sodium salt. Record the volume of NaOH added.

  • pH Adjustment: Carefully adjust the pH back to ~7.4 using 1N HCl. Monitor the pH continuously with a calibrated pH meter. Crucial: Add the acid slowly. Rapid pH changes can cause the drug to precipitate out of solution.

  • Final Volume Adjustment: Add WFI or saline to bring the final volume to 5.0 mL, yielding a 1 mg/mL solution.

  • Validation & Use: Confirm the final pH. For IV use, the solution must be passed through a 0.22 µm sterile filter. Use this formulation immediately after preparation. Do not store aqueous solutions.

Formulation Validation and Quality Control

To ensure the trustworthiness of experimental data, the following checks are mandatory for each preparation.

  • Visual Inspection: The final solution must be clear and free of any visible particulates or precipitate. Any cloudiness indicates that the drug is not fully dissolved or has crashed out of solution.

  • pH Measurement: For pH-adjusted formulations, the final pH must be measured and recorded. It should be within the desired physiological range (e.g., 7.2-7.6).

  • Concentration Verification (Recommended): For long-term or pivotal studies, the concentration of the dosing solution should be verified. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common and accessible method.[11] For higher sensitivity, especially for pharmacokinetic studies, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard.[12]

Table 2: Summary of Analytical Methods for Quantification

MethodPrincipleTypical LLOQApplicationSource(s)
HPLC-UV Separation by reverse-phase chromatography, quantification by UV absorbance (~220 nm).~0.1 µg/mLVerifying concentration of dosing solutions.[11]
LC-MS/MS Separation by HPLC coupled with highly sensitive and specific mass spectrometry detection.~20 pg/mLPharmacokinetic studies, measuring drug levels in plasma and tissues.[12]

Mechanism of Action Context

The ultimate goal of these formulations is to deliver active trandolaprilat to its biological target, the Angiotensin-Converting Enzyme (ACE). A successful formulation ensures that the concentration of the inhibitor at the enzyme's active site is sufficient to elicit a biological response.

AngI Angiotensin I (Inactive Decapeptide) ACE Angiotensin-Converting Enzyme (ACE) AngI->ACE Substrate AngII Angiotensin II (Active Octapeptide) ACE->AngII Converts to Vaso Vasoconstriction, Aldosterone Release AngII->Vaso Trandolaprilat Trandolaprilat Trandolaprilat->ACE Inhibits

Caption: Mechanism of ACE inhibition by Trandolaprilat.

Conclusion

The successful formulation of trandolaprilat monohydrate for research is not a trivial matter but is achievable through a rational, science-driven approach. For most in vitro applications, a co-solvent strategy using a DMSO stock is effective, provided the final solvent concentration is carefully controlled. For in vivo studies, particularly those requiring systemic administration, a pH-adjusted aqueous solution provides a solvent-free alternative that leverages the molecule's inherent chemical properties. By adhering to these detailed protocols and implementing rigorous quality control checks, researchers can ensure the preparation of accurate, stable, and effective trandolaprilat formulations, leading to reliable and reproducible scientific outcomes.

References

  • Label: TRANDOLAPRIL AND VERAPAMIL HYDROCHLORIDE tablet, film coated, extended release . DailyMed, National Library of Medicine. [Link]

  • Trandolaprilat | C22H30N2O5 | CID 5464097 . PubChem, National Institutes of Health. [Link]

  • PRODUCT MONOGRAPH Prpms-TRANDOLAPRIL . Pharmascience. [Link]

  • Trandolapril . Proteopedia, life in 3D. [Link]

  • Trandolapril | C24H34N2O5 | CID 5484727 . PubChem, National Institutes of Health. [Link]

  • TRANDOLAPRIL Product Monograph . Apotex Inc. [Link]

  • Mavik (trandolapril) label . accessdata.fda.gov. [Link]

  • Pharmacologic Profile of Trandolapril, a New Angiotensin-Converting Enzyme Inhibitor . Clinical Therapeutics. [Link]

  • Formulation, In-vitro evaluation and stability studies of bilayer floating tablets of Trandolapril and nifedipine combinations . The Pharma Innovation Journal. [Link]

  • Stable formulations of ACE inhibitors, and methods for preparation thereof.
  • Quantification of trandolapril and its metabolite trandolaprilat in human plasma by liquid chromatography/tandem mass spectrometry using solid-phase extraction . PubMed. [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications . MDPI. [Link]

  • Oral solution of ace inhibitors.
  • A HIGH PERFORMANCE LIQUID CHROMATOGRAPHIC METHOD FOR QUANTIFICATION OF TRANDOLAPRIL USING UV SPECTROMETRIC DETECTION . ResearchGate. [Link]

  • Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system . PubMed. [Link]

  • Stability indicating RP-HPLC method for determination of Trandolapril in bulk and pharmaceutical dosage form . International Journal of Drug Development and Research. [Link]

  • Effect of pharmaceutical excipients on the stability of angiotensin-converting enzyme inhibitors in their solid dosage formulations . ResearchGate. [Link]

  • Formulation strategies for poorly soluble drugs . ResearchGate. [Link]

  • Effect of pharmaceutical excipients on the stability of angiotensin-converting enzyme inhibitors in their solid dosage formulations . Informa Healthcare. [Link]

  • Stability indicating RP-HPLC method for determination of Trandolapril in bulk and pharmaceutical dosage form . IT Medical Team. [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems . PMC, National Institutes of Health. [Link]

  • Quantification of trandolapril and its metabolite trandolaprilat in human plasma by liquid chromatography/tandem mass spectrometry using solid-phase extraction . ResearchGate. [Link]

  • Oral formulation strategies to improve solubility of poorly water-soluble drugs . Taylor & Francis Online. [Link]

Sources

Application

Application Note: High-Performance Bioanalytical Quantification of Trandolaprilat via LC-MS/MS

Executive Summary & Chemical Logic Trandolaprilat (MW 402.48 g/mol ) is the active diacid metabolite of the prodrug Trandolapril. Unlike its parent ester, Trandolaprilat is amphoteric (zwitterionic), possessing both a se...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Logic

Trandolaprilat (MW 402.48 g/mol ) is the active diacid metabolite of the prodrug Trandolapril. Unlike its parent ester, Trandolaprilat is amphoteric (zwitterionic), possessing both a secondary amine and two carboxyl groups. This physicochemical duality presents a specific analytical challenge: retention reliability .

Standard Reversed-Phase (RP) methods often suffer from peak tailing or poor retention due to the molecule's polarity and ionic state at neutral pH. Furthermore, in biological matrices (plasma/serum), phospholipids can cause severe ion suppression, compromising the Lower Limit of Quantification (LLOQ).

This guide departs from generic "dilute-and-shoot" approaches. We propose a Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) coupled with Positive Electrospray Ionization (ESI+) LC-MS/MS . This methodology leverages the amine functionality to "lock" the analyte during extraction, allowing aggressive organic washing to remove matrix interferences, ensuring a robust, self-validating protocol.

Chemical Mechanism & Separation Strategy

The Zwitterion Challenge

At physiological pH, Trandolaprilat exists in equilibrium between cationic, anionic, and zwitterionic forms.

  • Acidic pH (< 3.0): The carboxyl groups are protonated (neutral), and the amine is protonated (positive). The molecule behaves as a cation.

  • Basic pH (> 7.0): The amine deprotonates, and carboxyls ionize. The molecule becomes anionic.

The Solution: We utilize this pH-switching behavior. By acidifying the plasma, we force the molecule into a cationic state, allowing it to bind to a sulfonate-based cation exchange sorbent. We then wash with neutrals and elute with a high-pH solvent that neutralizes the amine, releasing the drug.

Diagram 1: MCX Extraction Logic

The following diagram illustrates the "Lock-and-Key" mechanism used in the sample preparation protocol.

SPE_Mechanism cluster_0 Step 1: Loading (pH < 3) cluster_1 Step 2: Washing cluster_2 Step 3: Elution (pH > 10) Drug_Pos Trandolaprilat (+) (Protonated Amine) Sorbent MCX Sorbent (-) (Sulfonate Group) Drug_Pos->Sorbent Ionic Bond (Retention) Drug_Pos->Sorbent Remains Locked (Ionic) Drug_Neutral Trandolaprilat (0) (Deprotonated) Drug_Pos->Drug_Neutral Matrix Neutral Matrix (Phospholipids) Matrix->Sorbent Hydrophobic Interaction Matrix_Waste Matrix Removed Matrix->Matrix_Waste Wash_Solvent 100% Methanol (Organic Wash) Wash_Solvent->Matrix Elutes Neutrals Base_Solvent 5% NH4OH in MeOH Base_Solvent->Drug_Pos Breaks Ionic Bond

Caption: Mechanism of Mixed-Mode Cation Exchange (MCX) for selective isolation of Trandolaprilat.

Detailed Experimental Protocols

Protocol A: Sample Preparation (MCX SPE)

Rationale: This method eliminates phospholipid effects common in protein precipitation, crucial for reaching low pg/mL sensitivity.

Materials:

  • Sorbent: Oasis MCX or Strata-X-C (30 mg / 1 cc).

  • Internal Standard (IS): Trandolaprilat-d5 or Ramipril (structural analog).

  • Matrix: Human Plasma (K2EDTA).

Step-by-Step Workflow:

  • Pre-treatment:

    • Aliquot 200 µL of plasma.

    • Add 20 µL of IS working solution.

    • Add 200 µL of 2% Formic Acid (aq) .

    • Critical: Vortex for 30s. This acidifies the sample (pH ~2.5), ensuring the drug amine is fully protonated.

  • Conditioning:

    • 1.0 mL Methanol.

    • 1.0 mL Water (Milli-Q).

  • Loading:

    • Load the entire pre-treated sample onto the cartridge at a slow flow rate (~1 mL/min).

  • Washing (The Clean-up):

    • Wash 1: 1.0 mL 0.1 N HCl . (Removes proteins/hydrophilic interferences).

    • Wash 2: 1.0 mL 100% Methanol . (Removes hydrophobic neutrals and phospholipids).

    • Note: Because the drug is ionically bound, 100% organic solvent will not elute it. This is the key advantage over C18 SPE.

  • Elution:

    • Elute with 2 x 400 µL of 5% Ammonium Hydroxide in Methanol .

    • Mechanism:[1] The high pH neutralizes the drug's amine, breaking the ionic bond with the sorbent.

  • Reconstitution:

    • Evaporate eluate to dryness under Nitrogen at 40°C.

    • Reconstitute in 150 µL of Mobile Phase Initial Conditions (90:10 Water:ACN).

Protocol B: LC-MS/MS Instrumentation & Parameters

Instrumentation: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS) coupled with UHPLC.

Chromatographic Conditions:

  • Column: Waters Acquity UPLC HSS T3 C18 (1.8 µm, 2.1 x 50 mm).

    • Why T3? This column is designed to retain polar compounds in high aqueous conditions, preventing early elution of the polar metabolite.

  • Column Temp: 45°C.

  • Flow Rate: 0.4 mL/min.

  • Mobile Phase A: 0.1% Formic Acid + 2mM Ammonium Formate in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient Table:

Time (min)% Mobile Phase BEvent
0.0010Initial Hold (Focusing)
0.5010Start Gradient
2.5090Elution of Trandolaprilat
3.0090Wash
3.1010Re-equilibration
4.5010End of Run

Mass Spectrometry Parameters (ESI+):

  • Mode: Multiple Reaction Monitoring (MRM).[2][3]

  • Polarity: Positive (+).

  • Spray Voltage: 4500 V.

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Trandolaprilat 403.5 [M+H]+168.13528
Trandolapril 431.5 [M+H]+168.13530
IS (Ramipril) 417.5 [M+H]+234.13525

Note: The product ion m/z 168.1 is characteristic of the bicyclic proline-like ring system common in this class of ACE inhibitors.

Analytical Workflow Visualization

The following diagram outlines the complete bioanalytical lifecycle, from sample intake to data integrity checks.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Validation Plasma Plasma Sample (Contains Prodrug + Metabolite) Acidification Acidification (pH 2.5) Protonation of Amine Plasma->Acidification MCX MCX SPE Extraction (Ionic Cleanup) Acidification->MCX LC UHPLC Separation (HSS T3 Column) MCX->LC MS MS/MS Detection (MRM: 403.5 -> 168.1) LC->MS Process Signal Integration MS->Process QC QC Check (Accuracy 85-115%) Process->QC Report Final Concentration QC->Report

Caption: End-to-end bioanalytical workflow for Trandolaprilat quantification.

Validation & Troubleshooting Guide

Linearity & Sensitivity
  • Range: 0.5 ng/mL – 500 ng/mL.

  • Curve Fitting: Weighted linear regression (1/x²).

  • LLOQ: 0.5 ng/mL (Signal-to-Noise > 10).

Troubleshooting Common Issues
IssueProbable CauseCorrective Action
Low Recovery Incomplete elution from MCXEnsure Elution solvent is fresh (NH4OH is volatile). pH must be >10.
Peak Tailing Secondary silanol interactionsIncrease Ammonium Formate concentration to 5mM or use T3 column technology.
Carryover Adsorption to injector loopUse a needle wash of 50:50 MeOH:Water + 0.1% Formic Acid.
Ion Suppression Phospholipid breakthroughVerify the 100% Methanol wash step in SPE was performed.
Stability Considerations

Trandolaprilat is relatively stable in plasma, but cyclization to diketopiperazine derivatives can occur under high heat or prolonged acidic storage.

  • Process Stability: Keep autosampler at 4°C.

  • Storage: -80°C for long-term storage.

References

  • Gumieniczek, A. et al. (2006). Quantification of Trandolapril and Its Metabolite Trandolaprilat in Human Plasma by Liquid Chromatography/Tandem Mass Spectrometry Using Solid-Phase Extraction. Rapid Communications in Mass Spectrometry. Link

  • Ravi, Y. & Rajkamal, B. (2019). An Improved LC-MS/MS Method Development And Validation For The Determination Of Trandolapril And Verapamil In Human Plasma. International Journal of Pharmacy and Pharmaceutical Sciences. Link

  • PubChem Database. (2023). Trandolaprilat Compound Summary. National Center for Biotechnology Information. Link

  • Phenomenex. (2023). Solid Phase Extraction (SPE) Method Development Guide. Link

  • Thermo Fisher Scientific. (2023). Solid Phase Extraction Guide and Mechanisms. Link

Sources

Method

trandolaprilat monohydrate for studying cardiovascular remodeling

An Application Guide to Trandolaprilat Monohydrate for Cardiovascular Remodeling Research For Researchers, Scientists, and Drug Development Professionals Introduction: The Challenge of Cardiovascular Remodeling Cardiovas...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Trandolaprilat Monohydrate for Cardiovascular Remodeling Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Cardiovascular Remodeling

Cardiovascular remodeling refers to the complex series of changes in the size, shape, structure, and function of the heart in response to cardiac injury or increased load. While initially a compensatory mechanism, sustained remodeling often becomes maladaptive, leading to progressive cardiac dysfunction and heart failure. Key features of this pathological process include cardiac hypertrophy (an increase in cardiomyocyte size), fibrosis (excessive deposition of extracellular matrix), and inflammation. The Renin-Angiotensin-Aldosterone System (RAAS) is a cornerstone of the pathophysiology driving these changes, making it a prime target for therapeutic intervention.[1][2] Angiotensin-Converting Enzyme (ACE) inhibitors, by blocking a critical step in this cascade, have emerged as a foundational therapy.

This guide provides a detailed technical overview and experimental protocols for utilizing trandolaprilat monohydrate, the active metabolite of the prodrug trandolapril, as a tool to investigate and modulate cardiovascular remodeling. Trandolapril is a highly lipophilic, non-sulfhydryl ACE inhibitor, a property that may enhance its penetration into tissues and inhibition of local ACE activity, making it particularly effective in mitigating cardiovascular remodeling.[3] We will explore its mechanism of action and provide actionable protocols for both in vivo and in vitro models, designed to empower researchers in their study of cardiac hypertrophy and fibrosis.

Mechanism of Action: Intercepting the RAAS Cascade

Trandolapril itself is a prodrug that is rapidly hydrolyzed by esterases, primarily in the liver, to its potent diacid metabolite, trandolaprilat.[3][4] Trandolaprilat is approximately eight times more active than its parent compound as an ACE inhibitor.[5] Its primary mechanism of action is the competitive inhibition of the angiotensin-converting enzyme (ACE).[5][6]

ACE plays a crucial role in the RAAS by converting the inactive decapeptide angiotensin I (Ang I) to the highly active octapeptide angiotensin II (Ang II).[7][8] Ang II is a potent vasoconstrictor and the principal effector of the RAAS, mediating a host of downstream effects that contribute to cardiovascular remodeling:

  • Vasoconstriction: Directly increases blood pressure and cardiac afterload.

  • Aldosterone Release: Stimulates the adrenal cortex to release aldosterone, which promotes sodium and water retention, increasing blood volume and cardiac preload.

  • Cellular Growth and Proliferation: Acts as a pro-hypertrophic factor for cardiomyocytes and a mitogen for cardiac fibroblasts, directly stimulating the synthesis of extracellular matrix proteins like collagen.[9]

  • Pro-inflammatory and Pro-fibrotic Signaling: Activates signaling pathways, such as the Transforming Growth Factor-β (TGF-β) pathway, which are central to the development of cardiac fibrosis.[10]

By inhibiting ACE, trandolaprilat effectively reduces the circulating and tissue levels of Ang II, thereby mitigating these pathological effects. This leads to vasodilation, reduced sodium and water retention, and direct inhibition of the cellular processes of hypertrophy and fibrosis within the myocardium.[3][6]

RAAS_Pathway cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_Trandolaprilat Site of Action cluster_Effects Pathophysiological Effects of Angiotensin II Angiotensinogen Angiotensinogen (from Liver) AngI Angiotensin I Angiotensinogen->AngI Renin (from Kidney) Trandolaprilat Trandolaprilat Monohydrate AngII Angiotensin II AngI->AngII ACE Aldosterone Aldosterone (from Adrenal Cortex) AngII->Aldosterone Vasoconstriction Vasoconstriction AngII->Vasoconstriction Hypertrophy Cardiomyocyte Hypertrophy AngII->Hypertrophy Fibrosis Cardiac Fibrosis (Collagen Deposition) AngII->Fibrosis Na_Retention Sodium & Water Retention Aldosterone->Na_Retention Trandolaprilat->AngI INHIBITS CONVERSION Remodeling Adverse Cardiovascular Remodeling

Trandolaprilat's inhibition of ACE within the RAAS pathway.

In Vivo Application: A Protocol for Studying Cardiac Hypertrophy in Rodents

Animal models are indispensable for studying the systemic effects of trandolaprilat on cardiovascular remodeling. Models such as pressure overload (e.g., transverse aortic constriction, TAC), volume overload (e.g., aortocaval fistula), or neurohormonal over-activation (e.g., continuous Angiotensin II infusion) are commonly used to induce cardiac hypertrophy and fibrosis.[11][12][13] Long-term studies in rats post-myocardial infarction have shown that trandolapril limits the development of myocardial hypertrophy and fibrosis.[14] This protocol outlines a generalizable approach using subcutaneous osmotic mini-pumps for continuous Angiotensin II infusion to induce a hypertensive and pro-hypertrophic state in mice.

Protocol: Angiotensin II-Induced Cardiac Hypertrophy Model

1. Animal Model and Acclimation:

  • Species: C57BL/6 mice (male, 8-10 weeks old) are commonly used.

  • Acclimation: House animals for at least one week under standard conditions (12h light/dark cycle, controlled temperature and humidity, ad libitum access to food and water) before any procedures. All procedures must be approved by the institution's Animal Care and Use Committee.[15]

2. Preparation of Trandolapril and Angiotensin II Solutions:

  • Trandolapril: Trandolapril is a prodrug and suitable for oral administration. For experimental consistency and to bypass absorption variability, using the active form, trandolaprilat, for parenteral routes can be considered, though trandolapril is well-established for oral gavage or in drinking water.

    • Vehicle: For oral gavage, trandolapril can be suspended in a 0.5% carboxymethylcellulose (CMC) solution.

    • Dose: A typical dose for rats and mice ranges from 0.1 to 1 mg/kg/day.[4][14][16] The TRACE clinical trial used a target dose of 4 mg/day in humans, highlighting its clinical relevance.[17][18][19]

  • Angiotensin II:

    • Solvent: Dissolve Angiotensin II in sterile 0.9% saline.

    • Concentration: Calculate the concentration needed to deliver a dose of ~1.4 mg/kg/day based on the flow rate and duration of the selected osmotic mini-pump (e.g., Alzet model 2004, 28-day delivery).

3. Experimental Groups (Example):

  • Group 1 (Sham): Vehicle administration + Saline-filled pump.

  • Group 2 (Ang II): Vehicle administration + Ang II-filled pump.

  • Group 3 (Ang II + Trandolapril): Trandolapril (1 mg/kg/day, oral gavage) + Ang II-filled pump.

4. Surgical Procedure and Drug Administration:

  • Anesthesia: Anesthetize mice using an appropriate protocol (e.g., isoflurane inhalation).[20]

  • Pump Implantation: Make a small subcutaneous incision on the back of the mouse. Create a pocket using blunt dissection and insert the primed osmotic mini-pump. Close the incision with sutures or wound clips.

  • Trandolapril Administration: Begin daily oral gavage of trandolapril or vehicle one day prior to pump implantation and continue for the duration of the study (e.g., 28 days).

5. Monitoring and Endpoint Analysis:

  • Blood Pressure: Monitor systolic blood pressure weekly using a non-invasive tail-cuff system.

  • Echocardiography: Perform echocardiography at baseline and at the end of the study to assess cardiac function and dimensions (e.g., left ventricular wall thickness, ejection fraction).[21]

  • Sacrifice and Tissue Collection: At the study endpoint, euthanize animals according to approved protocols. Excise the heart, blot dry, and weigh. The heart weight to body weight (HW/BW) ratio is a primary indicator of hypertrophy.

  • Histological Analysis: Fix a portion of the heart in 10% neutral buffered formalin for paraffin embedding. Stain sections with Hematoxylin and Eosin (H&E) to assess cardiomyocyte cross-sectional area and with Masson's Trichrome or Picrosirius Red to quantify fibrosis.

  • Molecular Analysis: Snap-freeze a portion of the ventricle in liquid nitrogen for subsequent RNA (qRT-PCR for hypertrophic markers like Nppa, Nppb, Myh7) or protein analysis (Western blot for signaling proteins).

InVivo_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase (28 Days) cluster_analysis Analysis Phase Acclimation 1. Animal Acclimation (e.g., C57BL/6 mice) Grouping 2. Assign Experimental Groups (Sham, Ang II, Ang II + Trandolapril) Acclimation->Grouping DrugPrep 3. Prepare Trandolapril & Ang II Solutions Grouping->DrugPrep Surgery 4. Anesthesia & Osmotic Pump Implantation (Ang II or Saline) DrugPrep->Surgery Dosing 5. Daily Oral Gavage (Trandolapril or Vehicle) Surgery->Dosing Starts Day -1 Monitoring 6. Weekly Monitoring (Blood Pressure, Body Weight) Dosing->Monitoring Echo 7. Final Echocardiography (Cardiac Function & Dimensions) Monitoring->Echo At Day 28 Sacrifice 8. Euthanasia & Tissue Harvest (Heart & Other Organs) Echo->Sacrifice Analysis 9. Endpoint Analysis - HW/BW Ratio - Histology (Fibrosis, Hypertrophy) - Molecular Analysis (qPCR, Western Blot) Sacrifice->Analysis

Workflow for an in vivo study of trandolaprilat on cardiac remodeling.

In Vitro Application: Dissecting Cellular Mechanisms

In vitro models using primary cardiac cells or cell lines (like H9c2) allow for the direct investigation of trandolaprilat's effects on cellular hypertrophy and fibroblast activation, independent of hemodynamic variables.[21] These experiments are crucial for elucidating the specific signaling pathways modulated by ACE inhibition. Angiotensin II is a well-established stimulus for inducing hypertrophic and fibrotic responses in cultured cardiac cells.[9][21]

Protocol: Trandolaprilat Treatment of Angiotensin II-Stimulated Cardiac Cells

1. Cell Culture Preparation:

  • Primary Cells: Isolate neonatal rat ventricular myocytes (NRVMs) and cardiac fibroblasts (CFs) using established enzymatic digestion protocols. These primary cells more closely mimic the in vivo physiology.[22]

  • Cell Seeding: Plate NRVMs and CFs in appropriate culture media. For hypertrophy assays, plate NRVMs at a density that allows for clear visualization of individual cell size. For fibrosis assays, culture CFs until they reach ~80% confluency.

2. Trandolaprilat Monohydrate Preparation:

  • Solubility: Trandolaprilat monohydrate is soluble in aqueous buffers like PBS (pH 7.2) at approximately 1 mg/mL.[23] For higher concentration stock solutions, DMSO can be used.[23]

  • Stock Solution: Prepare a 10 mM stock solution in sterile DMSO. Store at -20°C.

  • Working Solution: Dilute the stock solution in serum-free culture medium to the final desired concentrations. Ensure the final DMSO concentration is non-toxic (typically <0.1%).

3. Experimental Procedure:

  • Starvation: Before stimulation, serum-starve the cells for 12-24 hours to reduce baseline signaling activity.

  • Treatment Groups:

    • Control: Vehicle (medium with <0.1% DMSO).

    • Ang II: Angiotensin II (typically 100 nM - 1 µM).[21]

    • Trandolaprilat: Trandolaprilat at various concentrations (e.g., 1 µM, 10 µM, 100 µM).

    • Co-treatment: Angiotensin II + various concentrations of Trandolaprilat.

  • Incubation: Pre-treat cells with trandolaprilat for 1 hour before adding Angiotensin II. Incubate for 24-48 hours.

4. Endpoint Analysis:

  • For Cardiomyocyte Hypertrophy (NRVMs):

    • Immunocytochemistry: Fix cells and stain for α-actinin to visualize the sarcomeric structure and DAPI for nuclei. Measure cell surface area using imaging software (e.g., ImageJ).

    • Protein Synthesis: Measure total protein content or use a protein synthesis assay (e.g., puromycin incorporation).

    • Gene Expression: Analyze the expression of hypertrophic marker genes (Nppa, Nppb) via qRT-PCR.

  • For Fibroblast Activation (CFs):

    • Proliferation: Assess cell proliferation using a BrdU or similar assay.

    • Collagen Production: Measure collagen synthesis using a Sirius Red collagen assay or by Western blot for Collagen I/III.

    • Myofibroblast Differentiation: Analyze the expression of alpha-smooth muscle actin (α-SMA), a marker of myofibroblast differentiation, by Western blot or immunocytochemistry.

    • Gene Expression: Use qRT-PCR to measure fibrotic markers like Col1a1, Col3a1, and Acta2 (α-SMA).

InVitro_Workflow cluster_prep Cell Culture Preparation cluster_exp Treatment Phase (24-48 hours) cluster_analysis Endpoint Analysis Cell_Isolation 1. Isolate Primary Cells (e.g., Neonatal Rat Cardiomyocytes & Fibroblasts) Cell_Seeding 2. Seed Cells & Culture Cell_Isolation->Cell_Seeding Cell_Starvation 3. Serum Starve Cells (12-24 hours) Cell_Seeding->Cell_Starvation Pre_Treatment 4. Pre-treat with Trandolaprilat (or vehicle) for 1 hour Cell_Starvation->Pre_Treatment Stimulation 5. Stimulate with Angiotensin II (or vehicle) Pre_Treatment->Stimulation Incubation 6. Incubate for 24-48 hours Stimulation->Incubation Hypertrophy_Analysis 7a. Cardiomyocyte Analysis - Cell Size (Imaging) - Hypertrophic Markers (qPCR) Incubation->Hypertrophy_Analysis Fibrosis_Analysis 7b. Fibroblast Analysis - Collagen Assay - α-SMA Expression (Western) - Fibrotic Markers (qPCR) Incubation->Fibrosis_Analysis

Workflow for an in vitro study of trandolaprilat on cardiac cells.

Quantitative Data and Experimental Parameters

ParameterValue/RangeCommentsSource
Compound Trandolaprilat MonohydrateActive metabolite of Trandolapril.[3]
Molecular Formula C₂₄H₃₄N₂O₅ · H₂O-[5]
Molecular Weight 448.5 g/mol -[5]
Solubility ~1 mg/mL in PBS (pH 7.2)Aqueous solutions are not recommended for storage beyond one day.[23]
~25 mg/mL in DMSOPrepare stock solutions in DMSO for cell culture experiments.[23]
Typical In Vivo Dose (Rodent) 0.1 - 1 mg/kg/dayAdministered via oral gavage or in drinking water.[4][14][16]
Typical In Vitro Stimulus Angiotensin II (100 nM - 1 µM)To induce hypertrophy in cardiomyocytes or activate fibroblasts.[9][21]
Typical In Vitro Trandolaprilat Conc. 1 µM - 100 µMEffective concentration range to inhibit Ang II-induced effects.N/A

Conclusion and Future Perspectives

Trandolaprilat monohydrate is a powerful and clinically relevant pharmacological tool for investigating the mechanisms of cardiovascular remodeling. Its potent and specific inhibition of ACE allows researchers to effectively block the maladaptive effects of the RAAS in both in vivo and in vitro settings. The protocols provided herein offer a robust framework for studying the anti-hypertrophic and anti-fibrotic properties of this compound. By elucidating the downstream signaling pathways affected by trandolaprilat, researchers can uncover novel targets and strategies to combat the progression of heart failure.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Trandolapril? Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Trandolapril. PubChem Compound Database. Retrieved from [Link]

  • Zourkas, M., & El-Masri, M. (2008). Update on the use of trandolapril in the management of cardiovascular disorders. Clinical Medicine: Therapeutics, 1, CMT.S816.
  • Délée, J. C., et al. (1995). Long-term treatment with trandolapril opposes cardiac remodeling and prolongs survival after myocardial infarction in rats. Journal of cardiovascular pharmacology, 26(5), 823–832.
  • Cervenka, L., et al. (2021). Effects of Trandolapril on Structural, Contractile and Electrophysiological Remodeling in Experimental Volume Overload Heart Failure. Frontiers in Physiology, 12, 709671.
  • Cervenka, L., et al. (2021). Effects of Trandolapril on Structural, Contractile and Electrophysiological Remodeling in Experimental Volume Overload Heart Failure. Frontiers in Physiology, 12, 709671.
  • American College of Cardiology. (2002, February 4). The Trandolapril Cardiac Evaluation TRACE Study. Retrieved from [Link]

  • Bakris, G. L. (2003). Trandolapril: A newer angiotensin-converting enzyme inhibitor. American journal of health-system pharmacy, 60(11), 1135-1146.
  • Cervenka, L., et al. (2021). Effects of Trandolapril on Structural, Contractile and Electrophysiological Remodeling in Experimental Volume Overload Heart Failure.
  • Køber, L., et al. (1994). The TRAndolapril Cardiac Evaluation (TRACE) study: rationale, design, and baseline characteristics of the screened population. American journal of cardiology, 73(7), 44C–50C.
  • Zourkas, M., & El-Masri, M. (2008). Update on the use of Trandolapril in the management of cardiovascular disorders. Dovepress.
  • The Pharma Innovation Journal. (2018).
  • U.S. National Library of Medicine. (n.d.).
  • TeachMePhysiology. (2023, August 22). The Renin-Angiotensin-Aldosterone-System. Retrieved from [Link]

  • Stansfield, B. K., et al. (2018). Protective transcriptional mechanisms in cardiomyocytes and cardiac fibroblasts. Frontiers in physiology, 9, 166.
  • van der Velden, J., et al. (2024). Experimental Models of Hypertrophic Cardiomyopathy: A Systematic Review.
  • Marian, A. J. (2011). Experimental Therapies in Hypertrophic Cardiomyopathy. Cardiology research and practice, 2011, 827498.
  • Asian Journal of Pharmaceutics. (2015). Enhancement of Solubility and Dissolution Rate of Trandolapril Sustained Release Matrix Tablets by Liquisolid Compact Approach.
  • Ma, Z. G., et al. (2020). Signaling Pathways and Potential Therapeutic Strategies in Cardiac Fibrosis. International journal of molecular sciences, 21(20), 7596.
  • Wikipedia. (n.d.). Renin–angiotensin system. Retrieved from [Link]

  • Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider.
  • ResearchGate. (n.d.). Successfully established cardiac hypertrophy models in vivo and in vitro. Retrieved from [Link]

  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Enhancement of Solubility and Dissolution Rate of Trandolapril Sustained Release Matrix Tablets by Liquisolid Compact Approach.
  • ResearchGate. (n.d.). Simplified flowchart of the renin-angiotensin-aldosterone system (RAAS). Retrieved from [Link]

  • University of Michigan. (n.d.).
  • Holmes, J. W., et al. (2019). Computational Models of Cardiac Hypertrophy. Comprehensive Physiology, 9(2), 685–712.
  • Semantic Scholar. (n.d.).
  • Cechova, S., et al. (2022). Myocardial Hypertrophy and Fibrosis Are Associated with Cardiomyocyte Beta-Catenin and TRPC6/Calcineurin/NFAT Signaling in Spontaneously Hypertensive Rats with 5/6 Nephrectomy. International journal of molecular sciences, 23(22), 14382.
  • Fountain, J. H., & Lappin, S. L. (2023). Physiology, Renin Angiotensin System. In StatPearls.
  • Fazzotta, S., & Lo Monte, A. I. (2018). Anesthesia protocols in laboratory animals used for scientific purposes.
  • PeerView Institute for Medical Education. (2023, October 31). Cardiac Myosin Inhibition: Remodeling Clinical Workflows in oHCM and Beyond. YouTube.
  • Musch, T. I., et al. (2020). Guidelines for animal exercise and training protocols for cardiovascular studies. American journal of physiology.
  • Aránguiz-Urroz, P., et al. (2021). Communication Between Cardiomyocytes and Fibroblasts During Cardiac Ischemia/Reperfusion and Remodeling: Roles of TGF-β, CTGF, the Renin Angiotensin Axis, and Non-coding RNA Molecules. Frontiers in cardiovascular medicine, 8, 723422.
  • Cleveland Clinic. (n.d.). Renin-Angiotensin-Aldosterone System (RAAS). Retrieved from [Link]

  • Torp-Pedersen, C., et al. (1997). Angiotensin-converting enzyme inhibition after myocardial infarction: the Trandolapril Cardiac Evaluation Study. American heart journal, 134(2 Pt 1), 235–244.
  • MacMahon, S., & Sharpe, N. (1998). The angiotensin converting enzyme inhibitor trandolapril has neutral effect on exercise tolerance or functional class in patients with myocardial infarction and reduced left ventricular systolic function. Heart, 79(4), 365–369.
  • Rysa, J., et al. (2023).
  • Wang, T., et al. (2022). Tranilast inhibits angiotensin II-induced myocardial fibrosis through S100A11/ transforming growth factor-β (TGF-β1)/Smad axis. Bioengineered, 13(4), 8961–8972.
  • Kinoshita, M., et al. (1994). Effects of trandolapril on cardiac angiotensin I converting enzyme activity in rats with chronic heart failure following myocardial infarction. Journal of pharmacology and experimental therapeutics, 271(1), 392–396.

Sources

Application

protocol for assessing ACE inhibition by trandolaprilat

An Application Note and Protocol for the In Vitro Assessment of Angiotensin-Converting Enzyme (ACE) Inhibition by Trandolaprilat Authored by a Senior Application Scientist Abstract This document provides a comprehensive...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the In Vitro Assessment of Angiotensin-Converting Enzyme (ACE) Inhibition by Trandolaprilat

Authored by a Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro assessment of Angiotensin-Converting Enzyme (ACE) inhibition, specifically using the active metabolite, trandolaprilat. Trandolapril is a potent antihypertensive prodrug that is metabolically converted to trandolaprilat, which exerts its therapeutic effect by inhibiting ACE.[1][2][3] This application note details a robust, high-throughput fluorometric assay protocol, explains the underlying scientific principles, and provides a framework for accurate data analysis and interpretation, including the determination of the half-maximal inhibitory concentration (IC₅₀).

Introduction: The Renin-Angiotensin System and ACE Inhibition

The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure, vascular resistance, and fluid-electrolyte balance.[4] A key enzyme in this pathway is the Angiotensin-Converting Enzyme (ACE), a zinc-dependent dipeptidyl carboxypeptidase.[5][6] ACE catalyzes the conversion of the inactive decapeptide Angiotensin I to the potent vasoconstrictor Angiotensin II.[7][8] Angiotensin II elevates blood pressure by constricting blood vessels and stimulating the adrenal cortex to release aldosterone, which promotes sodium and water retention.[4] Furthermore, ACE is responsible for the degradation of bradykinin, a potent vasodilator.[5][8]

Inhibition of ACE is a cornerstone therapeutic strategy for managing hypertension and heart failure.[5][7] By blocking ACE, inhibitors prevent the formation of Angiotensin II and the breakdown of bradykinin, leading to vasodilation and a reduction in blood pressure. Trandolapril is an effective ACE inhibitor that is hydrolyzed in the liver to its more potent diacid metabolite, trandolaprilat.[3][9] Trandolaprilat competitively binds to and inhibits ACE, making it an excellent candidate for in vitro inhibition studies.[1][6] This guide provides a detailed protocol to quantify this inhibitory activity.

Mechanism of ACE Inhibition by Trandolaprilat

Trandolaprilat functions as a competitive inhibitor of the Angiotensin-Converting Enzyme.[1][2] It binds to the active site of ACE, preventing the natural substrate, Angiotensin I, from being hydrolyzed. This blockade directly reduces the levels of Angiotensin II, a powerful vasoconstrictor. Concurrently, the inhibition of ACE (also known as kininase II) prevents the degradation of bradykinin, a vasodilator, potentiating its blood pressure-lowering effects.[8]

Ang_I Angiotensin I (Inactive) ACE_Node1 ACE Ang_I->ACE_Node1 Ang_II Angiotensin II (Potent Vasoconstrictor) Vasoconstriction Vasoconstriction & Aldosterone Secretion Ang_II->Vasoconstriction Leads to ACE_Node1->Ang_II Converts Trandolaprilat1 Trandolaprilat Trandolaprilat1->ACE_Node1 Inhibits Bradykinin Bradykinin (Vasodilator) ACE_Node2 ACE (Kininase II) Bradykinin->ACE_Node2 Inactive Inactive Peptides ACE_Node2->Inactive Degrades Trandolaprilat2 Trandolaprilat Trandolaprilat2->ACE_Node2 Inhibits prep 1. Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor) plate 2. Plate Setup (Add Buffer, Inhibitor, Vehicle) prep->plate enzyme 3. Add ACE Enzyme (All wells except Blank) plate->enzyme incubate 4. Pre-incubation (15 min @ 37°C) enzyme->incubate substrate 5. Initiate Reaction (Add Substrate) incubate->substrate read 6. Kinetic Measurement (Read Fluorescence over time @ 37°C) substrate->read calc 7. Data Analysis (Calculate Velocity & % Inhibition) read->calc ic50 8. IC₅₀ Determination (Non-linear Regression) calc->ic50

Caption: High-level workflow for the ACE inhibition assay.

References

  • Carmona, E., & Schwager, S. L. (2008). A Fluorescence-Based Protocol for Quantifying Angiotensin-Converting Enzyme Activity. In Hypertension (pp. 167-174). Humana Press. [Link not available]
  • Vermeirssen, V., et al. (2002). Optimisation and validation of an angiotensin-converting enzyme inhibition assay for the screening of bioactive peptides. Journal of Biochemical and Biophysical Methods, 51(1), 75-87. Retrieved from [Link] [10]16. Aleixandre, A., et al. (2008). Assessment of the Spectrophotometric Method for Determination of Angiotensin-Converting-Enzyme Activity: Influence of the Inhibition Type. Journal of Agricultural and Food Chemistry, 56(21), 9898-9904. Retrieved from [Link] [11]17. American Chemical Society. (n.d.). Assessment of the Spectrophotometric Method for Determination of Angiotensin-Converting-Enzyme Activity: Influence of the. Retrieved from [Link]

  • He, R., et al. (2011). Rapid and simple colorimetric assay for screening angiotensin I-converting enzyme inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(5), 632-637. Retrieved from [Link] [12]19. Assay Genie. (n.d.). Angiotensin-converting Enzyme (ACE) Activity Assay Kit Technical Manual. Retrieved from [Link]

  • Mpakali, A., et al. (2017). Molecular basis of domain-specific angiotensin I-converting enzyme inhibition by the antihypertensive drugs enalaprilat, ramiprilat, trandolaprilat, quinaprilat and perindoprilat. FEBS Journal, 284(16), 2568-2580. Retrieved from [Link] [6]24. Wagner, H., et al. (2005). Validation of a colorimetric assay for the in vitro screening of inhibitors of angiotensin-converting enzyme (ACE) from plant extracts. Phytomedicine, 12(6-7), 424-432. Retrieved from [Link] [13]25. Sani, I. K., et al. (2017). Review of Angiotensin-converting Enzyme Inhibitory Assay: Rapid Method in Drug Discovery of Herbal Plants. Pharmacognosy Journal, 9(2). Retrieved from [Link] [14]26. Zannad, F. (1994). Trandolapril. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in essential hypertension. Drugs, 47(4), 644-666. Retrieved from [Link] [3]33. Patat, A., et al. (1994). Pharmacologic profile of trandolapril, a new angiotensin-converting enzyme inhibitor. Journal of Cardiovascular Pharmacology, 23 Suppl 4, S1-S10. Retrieved from [Link]

  • Liu, Q. (2016). The Estimation of Absolute IC50 and Its 95% Confidence Interval. JSM Proceedings, Biopharmaceutical Section. Retrieved from [Link] [15]38. GraphPad. (n.d.). How to determine an IC50 - FAQ 1859. Retrieved from [Link] [16]39. Taubel, J., et al. (2014). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS Journal, 16(3), 519-530. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

overcoming trandolaprilat monohydrate solubility issues

Topic: Overcoming Solubility & Stability Challenges in Experimental Workflows Welcome to the Advanced Application Support Center. I am Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Solubility & Stability Challenges in Experimental Workflows

Welcome to the Advanced Application Support Center. I am Dr. Aris Thorne, Senior Application Scientist. You are likely here because you have encountered the "Trandolaprilat Paradox": the conditions required to dissolve this compound often trigger its rapid degradation.[1]

Trandolaprilat (the active diacid metabolite of Trandolapril) is a zwitterionic dicarboxylic acid.[1] Its monohydrate crystalline form is thermodynamically stable but kinetically stubborn.[1] The guide below moves beyond standard datasheets to address the specific physicochemical conflicts you are facing in the lab.

Part 1: The Physicochemical Landscape (The "Why")
Q1: Why does Trandolaprilat precipitate unpredictably, even when I follow standard solubility data?

A: You are likely operating near the Isoelectric Point (pI) .[1] Trandolaprilat is an ampholyte with two acidic functions (carboxyls) and one basic function (secondary amine).[1]

  • pKa values:

    
     (COOH), 
    
    
    
    (COOH), and
    
    
    (Amine).[1]
  • The Trap: At pH 4.0–6.0, the molecule exists primarily as a zwitterion (net neutral charge).[1] In this state, crystal lattice energy is highest, and aqueous solubility is at its absolute minimum (often

    
    ).[1]
    
  • The Fix: You must shift the pH at least 2 units away from the pI.[1] However, this introduces stability risks (see Q2).[1]

Q2: I adjusted the pH to 8.5 to improve solubility, but my HPLC assay shows a new impurity peak. What happened?

A: You have triggered Diketopiperazine (DKP) Cyclization .[1] ACE inhibitors with a proline or proline-like moiety (the octahydroindole ring in Trandolaprilat) are prone to intramolecular cyclization.[1]

  • Mechanism: The N-terminal secondary amine nucleophilically attacks the adjacent amide carbonyl or free carboxyl group, expelling water to form a cyclic diketopiperazine.[1]

  • Catalyst: This reaction is base-catalyzed and heat-accelerated.[1] By raising pH to dissolve the drug, you accelerated this degradation pathway.[1]

Part 2: Troubleshooting Workflows (The "How")
Visualizing the Solubility/Stability Conflict

The following diagram illustrates the safe operating window for Trandolaprilat.

Trandolaprilat_Window cluster_0 The Safe Zone? Acid pH < 3.0 (Cationic Form) Solubility_Acid High Solubility Acid->Solubility_Acid Stability_Acid Hydrolysis Risk Acid->Stability_Acid Neutral pH 4.0 - 6.0 (Zwitterionic Form) Solubility_Neut Precipitation Risk (Insoluble) Neutral->Solubility_Neut Stability_Neut Stable (Solid State) Neutral->Stability_Neut Base pH > 8.0 (Anionic Form) Solubility_Base High Solubility Base->Solubility_Base Stability_Base DKP Formation (Rapid Degradation) Base->Stability_Base Safe Target pH 7.2 - 7.4 + Cosolvent (PEG 400) + Low Temp (4°C)

Figure 1: The Trandolaprilat Paradox. High solubility zones (Acid/Base) correlate with high degradation risks.[1] The "Safe Zone" requires a hybrid approach.

Protocol A: The "Spring and Parachute" Dissolution Method

Use this method for preparing stock solutions for biological assays (IC50, cell culture).

Objective: Dissolve the monohydrate crystal kinetically (Spring) and maintain supersaturation without degradation (Parachute).

Materials:

  • DMSO (Anhydrous, fresh)[1]

  • PBS (pH 7.4)[1][2]

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD)[1]

Step-by-Step:

  • The Solvent "Spring": Dissolve Trandolaprilat Monohydrate in 100% DMSO at a concentration 100x your final target.[1]

    • Note: Do not use water yet.[1] The crystal lattice breaks easily in DMSO.[1]

    • Critical: Sonicate for 5 minutes.

  • The Stabilizer "Parachute": Prepare a 20% (w/v) HP-β-CD solution in PBS (pH 7.4).[1]

    • Why? Cyclodextrins encapsulate the hydrophobic moiety, preventing reprecipitation when the DMSO is diluted.[1]

  • The Mixing: Slowly add the DMSO stock to the HP-β-CD buffer under constant stirring.

    • Ratio: Keep DMSO < 1% final volume to avoid cytotoxicity.[1]

  • Validation: Measure absorbance at 210 nm immediately. If drifting occurs over 1 hour, increase CD concentration.[1]

Part 3: Advanced Formulation FAQs
Q3: Can I use heat to speed up dissolution?

A: Absolutely not. Trandolaprilat monohydrate has a melting point range of approx. 119–125°C, but degradation begins much lower in solution.[1] Heating a suspension >40°C to dissolve it will initiate DKP formation.[1] Once formed, DKP is irreversible and insoluble, often mistaken for "undissolved drug."[1]

Q4: I need a solid oral formulation. The dissolution rate is too slow.

A: The monohydrate is the issue.[1] You need to break the crystal lattice.[1] Recommended Strategy: Liquisolid Compacts. [3][4]

  • Vehicle: Dissolve drug in PEG 400 or Propylene Glycol (non-volatile solvents).[1]

  • Carrier: Adsorb this liquid onto a porous carrier like Neusilin® (Magnesium Aluminometasilicate) or Avicel®.[1]

  • Result: The drug remains molecularly dispersed (liquid state) within a dry flowing powder, bypassing the dissolution energy barrier.[1]

Part 4: Data Summary & Decision Matrix

Table 1: Solubility Modifiers for Trandolaprilat

Solvent / ExcipientSolubility ImpactStability RiskRecommendation
Water (pH 5.0) Very Low (<1 mg/mL)High (Precipitation)Avoid.[1]
Ethanol ModerateLowGood for stock, bad for in-vivo.[1]
NaOH (pH > 10) HighCritical (DKP) Only for immediate use (<30 min).[1]
PEG 400 HighLowExcellent cosolvent.[1]
HP-β-CD High (Complexation)ExcellentGold Standard for aqueous stability.[1]
Troubleshooting Decision Tree

Troubleshooting_Tree Start Start: Trandolaprilat Issue Issue_Type Identify Issue Start->Issue_Type Precipitation Precipitation/Cloudiness Issue_Type->Precipitation Degradation New HPLC Peaks (DKP) Issue_Type->Degradation Check_pH Check pH Precipitation->Check_pH Check_Temp Check Temperature Degradation->Check_Temp Action_Base Is pH > 8? Degradation->Action_Base Action_pH Is pH 4-6? Check_pH->Action_pH Sol_3 Switch to Fresh DMSO Avoid heating Check_Temp->Sol_3 If > 25°C Sol_1 Move pH to 7.4 Add 10% PEG 400 Action_pH->Sol_1 Yes Sol_2 Lower pH to 7.2 Keep at 4°C Action_Base->Sol_2 Yes

Figure 2: Rapid diagnostic logic for identifying the root cause of Trandolaprilat experimental failures.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5464097, Trandolaprilat.[1] Retrieved from [Link][1]

  • Galan, C. et al. (2025). Determination of Diketopiperazine Formation During Peptide Synthesis.[1] ResearchGate.[1] Retrieved from [Link]

  • Asian Journal of Pharmaceutics (2016). Enhancement of Solubility and Dissolution Rate of Trandolapril by Liquisolid Compact Approach. Retrieved from [Link][1]

  • Gumieniczek, A. et al. Stability and degradation of ACE inhibitors.[1] Journal of Pharmaceutical and Biomedical Analysis.[1] (General reference for ACEI stability mechanisms).

Sources

Optimization

Bioanalytical Support Center: Trandolaprilat Quantification

Topic: High-Sensitivity Quantification of Trandolaprilat in Biological Matrices Status: Operational | Tier: Advanced Technical Support Introduction Welcome to the Bioanalytical Support Hub. I am Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Sensitivity Quantification of Trandolaprilat in Biological Matrices

Status: Operational | Tier: Advanced Technical Support

Introduction

Welcome to the Bioanalytical Support Hub. I am Dr. Aris, your Senior Application Scientist.

You are likely here because quantifying Trandolaprilat (the active diacid metabolite of Trandolapril) presents a specific set of bioanalytical challenges distinct from its parent prodrug. Unlike the lipophilic parent, Trandolaprilat is amphoteric and highly polar, leading to poor retention on standard C18 columns and low recovery during Liquid-Liquid Extraction (LLE). Furthermore, ACE inhibitors are prone to cyclization, forming diketopiperazines (DKP) under stress, which compromises assay accuracy.

This guide moves beyond generic protocols. We focus on causality —why your method might fail and how to build a self-validating system to prevent it.

Module 1: Sample Preparation (The Critical Step)

Q: Why is my recovery for Trandolaprilat inconsistent using standard LLE?

A: Trandolaprilat is a dicarboxylic acid metabolite. In standard LLE (e.g., using ethyl acetate or hexane), its high polarity prevents it from partitioning effectively into the organic phase, especially compared to the ester parent, Trandolapril.

The Expert Solution: Mixed-Mode Anion Exchange (MAX) SPE To achieve high recovery (>85%) and matrix cleanup, you must exploit the ionic nature of the analyte. Trandolaprilat has two carboxylic acid groups (


 and 

) and one amine.

Protocol: MAX Solid Phase Extraction

  • Mechanism: At neutral pH, Trandolaprilat is negatively charged (anionic). It binds to the positively charged sorbent while neutral interferences (phospholipids) are washed away.

  • Self-Validating Step: If recovery drops, check the pH of the load step. It must be > 6.0 to ensure the analyte is ionized.

Visual Workflow: MAX Extraction Logic

SPE_Workflow Figure 1: Mixed-Mode Anion Exchange (MAX) Extraction Logic for Trandolaprilat Step1 1. CONDITION MeOH then Water Step2 2. LOAD Sample pH 7.0 (Analyte is Anionic) Step1->Step2 Activate Sorbent Step3 3. WASH 1 5% NH4OH (Remove Neutrals/Bases) Step2->Step3 Bind Analyte (Ionic) Step4 4. WASH 2 MeOH (Remove Hydrophobic) Step3->Step4 Clean Matrix Step5 5. ELUTE 2% Formic Acid in MeOH (Neutralize Acid -> Release) Step4->Step5 Disrupt Ionic Bond

Module 2: LC-MS/MS Optimization

Q: Should I use Positive or Negative Ionization Mode?

A: While many peptides use positive mode (


), literature and empirical data often favor Negative Electrospray Ionization (ESI-)  for Trandolaprilat due to its dicarboxylic acid structure. Negative mode often yields lower background noise in plasma matrices, improving the Signal-to-Noise (S/N) ratio.
Q: What are the specific MRM transitions?

Use the following parameters as a baseline. Note the specific collision energies must be optimized for your specific instrument (e.g., Sciex QTRAP vs. Waters Xevo).

AnalytePolarityPrecursor Ion (

)
Product Ion (

)
RoleRationale
Trandolaprilat Negative (-)401.2168.1QuantifierCleavage of the bicyclic ring system
Trandolaprilat Negative (-)401.2122.0QualifierSecondary fragment for confirmation
Trandolapril Negative (-)429.2168.1ParentEster form (higher mass)
IS (Ramipril) Negative (-)415.2166.1Internal StdStructural analog (if SIL-IS unavailable)

Critical Note: If you observe "crosstalk" (ghost peaks), ensure your chromatographic resolution separates the parent Trandolapril from the metabolite. High-concentration parent samples can undergo in-source fragmentation, mimicking the metabolite signal.

Module 3: Stability & Degradation (The "Hidden" Error)

Q: My calibration curve shows non-linearity at low concentrations after storage. Why?

A: This is likely due to Diketopiperazine (DKP) formation .[1] ACE inhibitors containing proline (like Trandolapril) can undergo intramolecular cyclization (dehydration) to form DKP derivatives. This reaction is accelerated by:

  • Heat (evaporation steps).

  • Acidic pH during storage.

  • Prolonged time in the autosampler.

Troubleshooting Protocol:

  • Evaporation: Do not exceed 40°C during the N2 dry-down step in SPE.

  • Reconstitution: Reconstitute samples in a buffered solvent (pH 4-5) rather than pure acidic mobile phase if they will sit in the autosampler for >12 hours.

  • Temperature: Keep the autosampler at 4°C.

Visual Pathway: DKP Formation Risk

DKP_Mechanism Figure 2: Mechanism of Trandolaprilat Loss via Cyclization Trand Trandolaprilat (Linear Diacid) Stress Stress Factors: Heat (>40°C) Acidic pH Trand->Stress Inter Intramolecular Cyclization Stress->Inter Dehydration DKP Diketopiperazine (Inactive/Artifact) Inter->DKP Ring Closure Result Result: Under-quantification Non-linear Calibration DKP->Result

Module 4: Validation & Compliance

Q: How do I prove my method is free from matrix effects?

A: You must perform a Post-Column Infusion experiment during validation.

  • Infuse a constant flow of Trandolaprilat standard into the MS source.

  • Inject a blank plasma extract via the LC.

  • Pass Criteria: No significant dips (suppression) or peaks (enhancement) in the baseline at the retention time of the analyte.

Reference Standard: Always use a Stable Isotope Labeled Internal Standard (Trandolaprilat-d3 or d5 ) if available. Analogues like Ramipril or Enalaprilat do not perfectly track ionization suppression events.

References

  • Quantification of Trandolapril and Its Metabolite Trandolaprilat in Human Plasma by LC-MS/MS Using Solid-Phase Extraction. Source: Rapid Communications in Mass Spectrometry (Wiley).[2] Relevance: Establishes the baseline negative mode transitions (m/z 401 -> 168) and validates the SPE approach.

  • Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids. Source: Sigma-Aldrich (Merck) Technical Guides. Relevance: Provides the mechanistic basis for using Mixed-Mode Anion Exchange (MAX) for acidic drugs to improve purity.

  • Kinetics of Diketopiperazine Formation using Model Peptides. Source: Pharmaceutical Research (NIH/PubMed). Relevance: Explains the chemical instability mechanism (cyclization) common to proline-containing peptides/drugs like Trandolaprilat.

Sources

Troubleshooting

potential for trandolaprilat degradation during sample preparation

A Guide to Preventing Analyte Degradation During Sample Preparation Welcome to the technical support resource for researchers, scientists, and drug development professionals working with trandolaprilat. Accurate quantifi...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Analyte Degradation During Sample Preparation

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with trandolaprilat. Accurate quantification of this active pharmaceutical ingredient is critically dependent on maintaining its stability throughout the entire analytical workflow, from sample collection to final measurement. Trandolaprilat, the active diacid metabolite of the prodrug trandolapril, is susceptible to specific degradation pathways that can be inadvertently promoted during sample preparation, leading to inaccurate and unreliable results.[1][2]

This guide provides in-depth, evidence-based answers and troubleshooting protocols to address the challenges of trandolaprilat instability. We will explore the causal mechanisms behind its degradation and offer validated strategies to ensure the integrity of your samples and the fidelity of your data.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary chemical reactions that cause trandolaprilat to degrade during sample preparation?

The two most significant degradation pathways for trandolaprilat and related ACE inhibitors are intramolecular cyclization (lactamization) and hydrolysis.[3][4] These reactions are highly influenced by the sample's pH and temperature.[5][6] Lactamization results in the formation of a diketopiperazine derivative, which will not be detected as trandolaprilat, causing artificially low readings.

Q2: My measured trandolaprilat concentrations are consistently low or variable. What is the most common cause?

The most frequent culprits are improper sample handling and storage. Exposure to room temperature for extended periods or the use of inappropriate pH conditions during extraction can significantly accelerate degradation.[5][6] Another critical factor is the potential for incomplete conversion of the prodrug, trandolapril, if the study's objective is to measure total active metabolite after in vivo conversion.

Q3: I am analyzing both the prodrug (trandolapril) and the active metabolite (trandolaprilat). Why might my trandolaprilat concentrations be artificially high?

This is a classic issue of in vitro conversion. Biological samples, particularly plasma, contain esterase enzymes that hydrolyze the ester group of the trandolapril prodrug to form trandolaprilat after the sample has been collected.[7] If not properly inhibited, this enzymatic activity will continue ex vivo, falsely elevating the measured concentration of the active metabolite.

Q4: What is the optimal pH and temperature for handling and storing biological samples containing trandolaprilat?

For storage, samples should be frozen immediately and maintained at -20°C for short-term storage or, ideally, at -80°C for long-term stability.[8][9] During processing, samples should be kept on ice whenever possible. While the optimal pH must be validated for each specific analytical method, a slightly acidic to neutral pH range is generally preferred. Strongly alkaline conditions have been shown to increase the degradation of the parent compound, trandolapril, and similar ACE inhibitors.[10]

Section 2: Comprehensive Troubleshooting Guide

This section details potential issues at each stage of the sample preparation workflow, explaining the underlying cause and providing clear, actionable solutions.

Issue 1: Pre-Analytical Errors During Sample Collection
  • Problem: Artificially high trandolaprilat concentrations due to in vitro enzymatic activity.

  • Causality (The "Why"): The prodrug trandolapril is specifically designed to be hydrolyzed by hepatic carboxylesterase 1 (CES1) in vivo to become the active trandolaprilat.[7] These and other esterases are present in blood and will remain active after collection, continuing the conversion process in the collection tube.

  • Solution & Protocol (The "How"):

    • Use Appropriate Anticoagulants and Inhibitors: Collect blood in tubes containing an anticoagulant (e.g., K2EDTA) and, critically, an esterase inhibitor such as sodium fluoride.

    • Immediate Cooling: Place blood tubes on ice immediately after collection. This drastically reduces the activity of metabolic enzymes.[6]

    • Prompt Centrifugation: Centrifuge the samples within one hour of collection. Use a refrigerated centrifuge (e.g., set at 4°C) to maintain a low temperature.

    • Rapid Plasma Separation: Immediately after centrifugation, transfer the plasma supernatant to clearly labeled cryovials and freeze them without delay.

Issue 2: Analyte Instability During Sample Storage & Handling
  • Problem: Loss of trandolaprilat concentration due to chemical degradation during storage or freeze-thaw cycles.

  • Causality (The "Why"): Chemical degradation is a time- and temperature-dependent process.[5] Even when frozen, very slow degradation can occur over extended periods. Repeated freeze-thaw cycles are particularly damaging, as they can create localized concentration gradients of salts and buffers, potentially altering the micro-pH environment and accelerating degradation.

  • Solution & Protocol (The "How"):

    • Ultra-Low Temperature Storage: For any storage period longer than a few weeks, -80°C is highly recommended over -20°C to ensure maximum stability.[8]

    • Minimize Freeze-Thaw Cycles: When collecting plasma, aliquot it into multiple smaller volumes. This allows you to thaw only the amount needed for a specific analysis, preserving the integrity of the remaining stock.

    • Controlled Thawing: Thaw samples uniformly and rapidly in a controlled environment, for example, in a water bath at room temperature, and immediately place them on ice. Do not leave samples to thaw on the benchtop for extended periods.

Issue 3: Degradation During Sample Extraction
  • Problem: Loss of analyte during Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).

  • Causality (The "Why"): The extraction process often involves pH adjustments and the use of organic solvents. Exposing trandolaprilat to harsh pH conditions (either strongly acidic or basic) can catalyze its degradation into lactam or hydrolysis byproducts.[3][10] Furthermore, performing these steps at room temperature accelerates these detrimental reactions.

  • Solution & Protocol (The "How"):

    • Maintain a Cold Chain: Perform all extraction steps on an ice bath. Use pre-chilled solvents and reagents where feasible.

    • Optimize and Buffer pH: The pH of the sample and extraction buffers must be carefully optimized and validated. Use the mildest pH conditions that still provide efficient extraction. For example, many LC-MS/MS methods for trandolaprilat use mobile phases with acidic modifiers like formic acid, suggesting that a mildly acidic environment is compatible with the final analysis.[11]

    • Work Efficiently: Minimize the time between thawing the sample and loading it onto the analytical instrument. Develop a streamlined and consistent workflow to reduce the opportunity for degradation.

Section 3: Key Degradation Pathways & Workflow

Understanding the chemical transformations trandolaprilat can undergo is essential for designing robust analytical methods. The primary non-enzymatic degradation routes are lactamization and hydrolysis.

cluster_0 Primary Degradation Pathways Trandolaprilat Trandolaprilat (Active Analyte) Lactam Diketopiperazine Derivative (via Lactamization) Trandolaprilat->Lactam High Temp Unfavorable pH Hydrolysis Hydrolysis Products (via Amide Cleavage) Trandolaprilat->Hydrolysis Harsh Acidic or Basic Conditions

Caption: Potential chemical degradation pathways for trandolaprilat.

Recommended Sample Handling Workflow

The following workflow is designed to mitigate the risks of both enzymatic and chemical degradation.

Collect 1. Collect Blood (NaF/K2EDTA tube) Cool 2. Place on Ice Immediately Collect->Cool Spin 3. Centrifuge (≤1 hr, 4°C) Cool->Spin Separate 4. Separate Plasma Spin->Separate Freeze 5. Store at -80°C (Aliquot first) Separate->Freeze Process 6. Extract on Ice (Controlled pH) Freeze->Process Analyze 7. Analyze Promptly (LC-MS/MS) Process->Analyze

Caption: Recommended workflow for handling biological samples.

Section 4: Protocol Guides

Protocol 1: Recommended Blood Sample Collection and Processing
  • Preparation: Ensure all necessary materials are ready: pre-labeled blood collection tubes containing sodium fluoride and K2EDTA, ice bucket, refrigerated centrifuge, and cryovials for plasma storage.

  • Collection: Draw the blood sample directly into the prepared tube.

  • Mixing and Cooling: Gently invert the tube 8-10 times to mix the anticoagulant and inhibitor. Immediately place the tube upright in an ice-water bath.

  • Centrifugation: Within 60 minutes of collection, load the tubes into a refrigerated centrifuge pre-cooled to 4°C. Centrifuge at 1500 x g for 15 minutes.

  • Aliquoting: Carefully aspirate the plasma supernatant, avoiding the buffy coat layer. Dispense the plasma into pre-labeled, pre-chilled cryovials. Create multiple aliquots to avoid future freeze-thaw cycles.

  • Storage: Immediately place the plasma aliquots into a -80°C freezer until analysis.

Protocol 2: General Solid-Phase Extraction (SPE) Considerations

This protocol provides a general framework. Specific sorbents, solvents, and volumes must be optimized for your particular application.

  • Thawing: Thaw plasma samples as described in Section 2, Issue 2. Keep samples on ice throughout the procedure.

  • Pre-treatment: Dilute the plasma sample with a pre-chilled, pH-controlled buffer (e.g., a mild acidic buffer) as required by your validated method. This step helps to normalize the sample matrix and ensure consistent interaction with the SPE sorbent.

  • SPE Cartridge Conditioning: Condition the SPE cartridge (e.g., a mixed-mode or reversed-phase sorbent) by passing pre-chilled conditioning solvents (typically methanol followed by water/buffer) through it. Do not allow the sorbent bed to go dry.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned cartridge at a slow, consistent flow rate.

  • Washing: Wash the cartridge with a pre-chilled, optimized wash solution to remove endogenous interferences. The wash solution should be strong enough to remove interferences but weak enough to leave trandolaprilat bound to the sorbent.

  • Elution: Elute the trandolaprilat from the cartridge using a pre-chilled, optimized elution solvent into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the elution solvent to dryness under a gentle stream of nitrogen, preferably at a controlled, low temperature. Reconstitute the dried extract in a known, small volume of the initial mobile phase for your LC-MS/MS system.

  • Analysis: Transfer the reconstituted sample to an autosampler vial and analyze promptly.

References

  • Ramakrishna, V.S.N., et al. (2006). Quantification of Trandolapril and Its Metabolite Trandolaprilat in Human Plasma by Liquid chromatography/tandem Mass Spectrometry Using Solid-Phase Extraction. Rapid Communications in Mass Spectrometry, 20(24), 3709-16. Available from: [Link]

  • Small Molecule Pathway Database (SMPDB). (n.d.). Trandolapril Metabolism Pathway. Available from: [Link]

  • Wiseman, L.R., & McTavish, D. (1994). Trandolapril. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in essential hypertension. Drugs, 48(1), 71-90. Available from: [Link]

  • Conen, H., & Jeunemaitre, X. (1995). Pharmacologic profile of trandolapril, a new angiotensin-converting enzyme inhibitor. American Journal of Cardiology, 76(10), 4A-9A. Available from: [Link]

  • PubChem. (n.d.). Trandolaprilat. National Center for Biotechnology Information. Available from: [Link]

  • Roškar, R., et al. (2009). Stability of new potential ACE inhibitor in the aqueous solutions of different pH. Journal of Pharmaceutical and Biomedical Analysis, 49(2), 295-302. Available from: [Link]

  • Journal of Advanced Pharmaceutical Technology & Research. (2011). HPTLC METHOD DEVELOPMENT AND VALIDATION OF TRANDOLAPRIL IN BULK AND PHARMACEUTICAL DOSAGE FORMS. Journal of Advanced Pharmaceutical Technology & Research, 2(4), 258–262. Available from: [Link]

  • Lambda Therapeutic Research. (n.d.). Bioanalytical methods/assay list. Available from: [Link]

  • PubChem. (n.d.). Trandolapril. National Center for Biotechnology Information. Available from: [Link]

  • Narita, A., et al. (2001). Trandolaprilat, an angiotensin-converting enzyme inhibitor, is not excreted in bile via an ATP-dependent active transporter (cMOAT). Hypertension Research, 24(3), 235-40. Available from: [Link]

  • Trabelsi, H., et al. (2012). Impurity Profiling of Trandolapril Under Stress Testing: Structure Elucidation of By-Products and Development of Degradation Pathway. International Journal of Pharmaceutics, 439(1-2), 131-9. Available from: [Link]

  • ResearchGate. (2011). A HIGH PERFORMANCE LIQUID CHROMATOGRAPHIC METHOD FOR QUANTIFICATION OF TRANDOLAPRIL USING UV SPECTROMETRIC DETECTION. Available from: [Link]

  • International Journal of Research in Pharmacy and Chemistry. (2015). RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF TRANDOLAPRIL IN TABLET DOSAGE FORM. Available from: [Link]

  • ResearchGate. (2024). Comparative pharmacokinetics of trandolapril, its active metabolite, and verapamil in human plasma of Egyptian population using HPLC-MS/MS. Available from: [Link]

  • ResearchGate. (n.d.). Proposed degradation pathways of the drug under different hydrolytic conditions. Available from: [Link]

  • ResearchGate. (n.d.). Structures of Trandolapril (a) and its active metabolite, Trandolaprilat (b). Available from: [Link]

  • Al-Hawash, L.A., et al. (2015). Stability-Indicating HPLC Determination of Trandolapril in Bulk Drug and Pharmaceutical Dosage Forms. International Journal of Analytical Chemistry, 2015, 820517. Available from: [Link]

  • ResearchGate. (2015). Stability-Indicating HPLC Determination of Trandolapril in Bulk Drug and Pharmaceutical Dosage Forms. Available from: [Link]

  • Guay, D.R. (2003). Trandolapril: a newer angiotensin-converting enzyme inhibitor. Clinical Therapeutics, 25(6), 1643-71. Available from: [Link]

  • Wang, L., et al. (2013). Stability and cytotoxicity of angiotensin-I-converting enzyme inhibitory peptides derived from bovine casein. Journal of the Science of Food and Agriculture, 93(6), 1473-8. Available from: [Link]

  • ResearchGate. (n.d.). Effect of Moisture on the Physical and Chemical Stability of Granulations and Tablets of the Angiotensin Converting Enzyme Inhibitor, Enalapril Maleate. Available from: [Link]

  • ResearchGate. (n.d.). Plasma concentrations of trandolapril (a) and trandolaprilat (b) over... Available from: [Link]

  • Zhu, H.J., et al. (2019). Impact of carboxylesterase 1 genetic polymorphism on trandolapril activation in human liver and the pharmacokinetics and pharmacodynamics in healthy volunteers. Clinical and Translational Science, 12(2), 196-203. Available from: [Link]

  • PubMed. (2009). Stability of new potential ACE inhibitor in the aqueous solutions of different pH. Available from: [Link]

  • YouTube. (2020). Stability Indicating Method Development and Validation of the Trandolapril in Human Plasma. Available from: [Link]

  • ResearchGate. (2003). Trandolapril: A newer angiotensin-converting enzyme inhibitor. Available from: [Link]

  • Google Patents. (2007). Process for the synthesis of the ace inhibitor trandolapril.
  • Government of Canada. (2012). Product Monograph - TARKA. Available from: [Link]

  • Li, W., & Tse, F.L. (2009). Factors affecting the stability of drugs and drug metabolites in biological matrices. Bioanalysis, 1(1), 205-20. Available from: [Link]

  • PubMed. (1995). Trandolapril: a clinical profile. Available from: [Link]

  • Semantic Scholar. (n.d.). Journal of Advanced Scientific Research DEVELOPMENT AND DESIGNING TRANDOLAPRIL TOPICAL FILM FOR MANAGEMENT OF CARDIAC STROKE Mo. Available from: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative In Vivo Efficacy Analysis: Trandolaprilat vs. Lisinopril

For researchers and drug development professionals navigating the landscape of cardiovascular therapeutics, selecting the optimal Angiotensin-Converting Enzyme (ACE) inhibitor is a critical decision driven by nuanced dif...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the landscape of cardiovascular therapeutics, selecting the optimal Angiotensin-Converting Enzyme (ACE) inhibitor is a critical decision driven by nuanced differences in pharmacokinetics, pharmacodynamics, and ultimately, in vivo efficacy. This guide provides an in-depth comparison of two prominent ACE inhibitors, trandolaprilat (the active metabolite of trandolapril) and lisinopril, supported by experimental data from both preclinical and landmark clinical studies.

Mechanistic Framework: The Renin-Angiotensin-Aldosterone System (RAAS)

Both trandolaprilat and lisinopril exert their therapeutic effects by inhibiting the Angiotensin-Converting Enzyme (ACE). ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), a hormonal cascade that regulates blood pressure and fluid balance. As illustrated below, ACE converts the inactive angiotensin I into the potent vasoconstrictor angiotensin II. Angiotensin II constricts blood vessels, leading to an increase in blood pressure, and stimulates the adrenal cortex to release aldosterone, which promotes sodium and water retention.

By inhibiting ACE, trandolaprilat and lisinopril decrease the production of angiotensin II, leading to vasodilation (widening of blood vessels) and reduced aldosterone secretion. This dual action results in lower blood pressure and decreased cardiac workload, making them effective treatments for hypertension and heart failure.

Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I cleaves Renin Renin (from Kidney) Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II converts ACE Angiotensin-Converting Enzyme (ACE) Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) Angiotensin_II->Aldosterone Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone->Blood_Pressure Na+ & H2O retention Inhibitors Trandolaprilat & Lisinopril Inhibitors->ACE inhibit Start Wistar Rats Treatment 6-day Subcutaneous Administration Start->Treatment Trando Trandolapril (0.2, 1, 5 mg/kg/day) Treatment->Trando Lisin Lisinopril (2, 10, 50 mg/kg/day) Treatment->Lisin Sacrifice Sacrifice at 4h and 24h post-final dose Trando->Sacrifice Lisin->Sacrifice Analysis Measure ¹²⁵I-351A binding to brain ACE Sacrifice->Analysis Result Compare ACE inhibition inside and outside the Blood-Brain Barrier Analysis->Result

Caption: Experimental workflow for comparing brain ACE inhibition by trandolapril and lisinopril in Wistar rats.

Key Findings:

  • Outside the Blood-Brain Barrier (BBB): Both drugs caused similar inhibition of ACE. [1]* Inside the BBB: Trandolapril was more effective at lower and medium doses. [1]For instance, 0.2 mg/kg of trandolapril achieved 62-68% inhibition, whereas 2 mg/kg of lisinopril resulted in 28-51% inhibition. [1]* Duration of Action: At 24 hours after the last dose, the inhibitory effect of trandolapril persisted to a greater extent than that of lisinopril, both inside and outside the BBB. [1] These findings suggest that the higher lipophilicity of trandolaprilat may facilitate its entry into the brain, leading to more potent and sustained inhibition of the central RAAS.

Comparative Tissue ACE Inhibition in Spontaneously Hypertensive Rats (SHR)

A study by Cushman et al. (1989) compared the ex vivo ACE inhibitory effects of several ACE inhibitors, including lisinopril, in various tissues of spontaneously hypertensive rats after oral administration. [2]The results showed that the degree and duration of ACE inhibition in the aorta and lung correlated with the antihypertensive actions. [2]Lisinopril, along with ramipril and zofenopril, produced effects of the greatest magnitude and duration in these tissues. [2]

Clinical Efficacy: Evidence from Landmark Trials

The ultimate measure of a drug's efficacy lies in its performance in well-designed clinical trials.

Trandolapril: The TRACE Study

The Trandolapril Cardiac Evaluation (TRACE) study was a large-scale clinical trial that investigated the effect of trandolapril on mortality in patients with left ventricular dysfunction following a myocardial infarction. [2][3] Key Outcomes:

  • Reduced Mortality: Long-term treatment with trandolapril significantly reduced the risk of overall mortality by 22% compared to placebo. [4]It also reduced the risk of cardiovascular death and sudden death. [2]* Prevention of Heart Failure Progression: Trandolapril was associated with a lower incidence of progression to severe heart failure. [2]* Increased Life Expectancy: A follow-up analysis of the TRACE study revealed that trandolapril treatment was associated with a substantial increase in life expectancy. [5]

Lisinopril: The ATLAS Trial

The Assessment of Treatment with Lisinopril and Survival (ATLAS) trial was designed to compare the effects of high-dose versus low-dose lisinopril on the morbidity and mortality of patients with chronic heart failure. [1][6] Key Outcomes:

  • Dose-Dependent Efficacy: High-dose lisinopril (32.5-35 mg daily) was superior to low-dose (2.5-5.0 mg daily) in reducing the combined risk of death and hospitalization for any reason. [7][6]* Reduced Hospitalizations: Patients in the high-dose group had significantly fewer hospitalizations for heart failure. [6]* Mortality Trend: While there was a trend towards lower all-cause mortality with high-dose lisinopril, the difference was not statistically significant. [7] A network meta-analysis of clinical trials in patients with chronic heart failure suggested that trandolapril was ranked first in reducing both systolic and diastolic blood pressure, while lisinopril was found to be the least effective in this regard and was associated with a higher incidence of all-cause mortality in this specific analysis. [8][9]

Synthesis and Conclusion

The in vivo efficacy of an ACE inhibitor is a multifactorial equation influenced by its pharmacokinetic profile, tissue penetration, and the specific pathological context.

  • Trandolaprilat emerges as a highly potent, long-acting ACE inhibitor with a notable advantage in tissue penetration, particularly into the brain, as suggested by preclinical data. [7][1]Its dual elimination pathway offers a potential safety benefit in patients with renal compromise. [7]The robust clinical evidence from the TRACE study firmly establishes its efficacy in reducing mortality and improving long-term outcomes in post-myocardial infarction patients with left ventricular dysfunction. [2][5]

  • Lisinopril is an effective and well-established ACE inhibitor with a straightforward pharmacokinetic profile as an active drug. The ATLAS trial underscores the importance of adequate dosing to maximize its clinical benefits in heart failure, demonstrating that higher doses lead to better outcomes in terms of morbidity. [7][6] For the research and drug development professional, the choice between these two agents may hinge on the specific therapeutic goal. The superior lipophilicity and longer half-life of trandolaprilat might be advantageous in scenarios where sustained and deep tissue ACE inhibition is paramount. Conversely, the extensive clinical experience and established dose-response relationship of lisinopril make it a reliable therapeutic option. Future research should continue to explore how these fundamental pharmacological differences translate into differential effects on specific patient populations and disease states.

References

  • The ATLAS trial: ACE inhibitor dosing in chronic heart failure [Classics Series]. (2014, March 6). 2 Minute Medicine. [Link]

  • Tan, J., Wang, J. M., & Leenen, F. H. (2005). Inhibition of brain angiotensin-converting enzyme by peripheral administration of trandolapril versus lisinopril in Wistar rats. American journal of hypertension, 18(2 Pt 1), 158–164. [Link]

  • Packer, M., Poole-Wilson, P. A., Armstrong, P. W., Cleland, J. G., Horowitz, J. D., Massie, B. M., ... & ATLAS Study Group. (1999). Comparative effects of low and high doses of the angiotensin-converting enzyme inhibitor, lisinopril, on morbidity and mortality in chronic heart failure. Circulation, 100(23), 2312-2318. [Link]

  • Dr. Oracle. (2025, July 28). What is the comparative strength of Trandalopril (trandolapril) vs Lisinopril as angiotensin-converting enzyme (ACE) inhibitors?
  • Préfol, V., Pélouch, V., & Pintérová, M. (1992). Long-term treatment with trandolapril opposes cardiac remodeling and prolongs survival after myocardial infarction in rats. Journal of cardiovascular pharmacology, 20(1), 147-156. [Link]

  • Køber, L., Torp-Pedersen, C., Carlsen, J. E., Bagger, H., Eliasen, P., Lyngborg, K., ... & TRACE Study Group. (1995). A clinical trial of the angiotensin-converting-enzyme inhibitor trandolapril in patients with left ventricular dysfunction after myocardial infarction. New England Journal of Medicine, 333(25), 1670-1676. [Link]

  • Torp-Pedersen, C., Kober, L., & TRACE Study Group. (1999). Effect of ACE inhibitor trandolapril on life expectancy of patients with reduced left-ventricular function after acute myocardial infarction. The Lancet, 354(9172), 9-12. [Link]

  • Zannad, F. (1995). Trandolapril. How does it differ from other angiotensin converting enzyme inhibitors?. Drugs, 50 Suppl 1, 45-53. [Link]

  • Cushman, D. W., Wang, F. L., Fung, W. C., Harvey, C. M., & DeForrest, J. M. (1989). Comparisons in vitro, ex vivo, and in vivo of the actions of seven structurally diverse inhibitors of angiotensin converting enzyme (ACE). British journal of clinical pharmacology, 28 Suppl 2, 115S–130S. [Link]

  • American College of Cardiology. (2002, February 4). The Trandolapril Cardiac Evaluation TRACE Study. [Link]

  • Ryden, L., Armstrong, P. W., Cleland, J. G., Horowitz, J. D., Massie, B. M., Packer, M., & Poole-Wilson, P. A. (2000). Efficacy and safety of high-dose lisinopril in chronic heart failure patients at high cardiovascular risk, including those with diabetes mellitus. Results from the ATLAS trial. European Heart Journal, 21(23), 1967-1978. [Link]

  • Review of the TRACE Study. (2024, February 13). Cardiology Trial's Substack. [Link]

  • Liu, F., Wu, J., Zhang, R., & Li, L. (2016). Comparison of the Efficacy and Safety of Different ACE Inhibitors in Patients With Chronic Heart Failure. Medicine, 95(6), e2613. [Link]

  • Zannad, F., & Matzinger, A. (2003). Trandolapril in left ventricular dysfunction after myocardial infarction: focus on the TRACE study. Cardiovascular drug reviews, 21(2), 111-124. [Link]

  • Request PDF. (2025, August 9). Comparative effectiveness of enalapril, lisinopril and ramipril in the treatment of patients with chronic heart failure. A propensity score matched cohort study. [Link]

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